molecular formula C5H10N2O3S B6173835 4-oxopiperidine-1-sulfonamide CAS No. 258530-55-1

4-oxopiperidine-1-sulfonamide

Cat. No.: B6173835
CAS No.: 258530-55-1
M. Wt: 178.2
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Description

4-oxopiperidine-1-sulfonamide is a useful research compound. Its molecular formula is C5H10N2O3S and its molecular weight is 178.2. The purity is usually 95.
BenchChem offers high-quality 4-oxopiperidine-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-oxopiperidine-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

258530-55-1

Molecular Formula

C5H10N2O3S

Molecular Weight

178.2

Purity

95

Origin of Product

United States

Foundational & Exploratory

Optimizing the Piperidine Sulfonamide Scaffold: A Medicinal Chemistry Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine sulfonamide scaffold represents a "privileged structure" in medicinal chemistry, capable of displaying biological activity across diverse target families, including G-protein coupled receptors (GPCRs), matrix metalloproteinases (MMPs), and ion channels. This guide provides a technical deep-dive into the structure-activity relationships (SAR) of this moiety, offering rational design strategies for researchers optimizing hit-to-lead compounds.

Chemical Space & Scaffold Architecture

The versatility of piperidine sulfonamides stems from the ability to independently modulate three distinct vectors around the core heterocycle. We categorize these into two primary scaffold types:

  • Type A (

    
    -Sulfonyl Piperidines):  The sulfonamide nitrogen is the piperidine ring nitrogen. This rigidifies the core and directs the sulfonyl-aryl group into specific hydrophobic pockets.
    
  • Type B (Piperidine-Carbon-Sulfonamides): The sulfonamide is attached to the carbon skeleton of the piperidine, leaving the ring nitrogen free for basicity or further functionalization.

Core SAR Vectors
  • Vector

    
     (Sulfonyl Domain):  Controls electronic properties (Hammett 
    
    
    
    ) and lipophilicity (
    
    
    ). Critical for metabolic stability and plasma protein binding.
  • Vector

    
     (Piperidine Core):  Substituents on the ring (2-, 3-, or 4-position) dictate conformation (chair vs. boat/twist) and stereochemical presentation.
    
  • Vector

    
     (Distal Functionality):  In Type B scaffolds, the basic nitrogen often serves as a key interaction point (e.g., salt bridge with Asp/Glu residues in GPCRs).
    

Detailed SAR Analysis: Case Studies

Case Study 1: Matrix Metalloproteinase-2 (MMP-2) Inhibitors

MMP inhibitors often utilize a sulfonamide moiety to position a zinc-binding group (ZBG) or to occupy the S1' specificity pocket.

Mechanism: The sulfonyl oxygen atoms can engage in hydrogen bonding with the enzyme backbone (e.g., Leu181 in MMPs), while the aryl group fits into the hydrophobic S1' tunnel.

SAR Data Summary (Reconstructed from Literature Trends): Target: MMP-2 Inhibition (Fluorometric Assay)

Compound ID

(Sulfonyl Aryl)

(Piperidine Sub.)[1]
IC

(

M)
SAR Insight
PS-001 PhenylH> 50Baseline activity is poor without specific contacts.
PS-004 4-Methoxyphenyl4-Hydroxamic Acid0.38Lead. Hydroxamic acid acts as a potent ZBG.
PS-007 4-Chlorophenyl4-Carboxamide12.5Amide is a weaker ZBG than hydroxamic acid.
PS-009 4-Nitrophenyl4-Hydroxamic Acid0.95Electron-withdrawing group reduces potency slightly, likely due to desolvation penalties.

Key Takeaway: For MMP targets, the piperidine ring acts as a spacer. The critical SAR driver is the ZBG at the 4-position and the lipophilicity of the sulfonyl tail to fill the S1' pocket.

Case Study 2: CCR3 Antagonists (GPCRs)

In chemokine receptor antagonists, the piperidine nitrogen is often capped with a sulfonamide to neutralize the charge and improve oral bioavailability, or left basic to interact with a conserved aspartate.

  • Distal Capping: Converting a basic piperidine amine to a sulfonamide often eliminates hERG liability by reducing basicity (pKa shift from ~10 to ~1), but may reduce affinity if the ionic bond is critical.

  • Linker Length: Inserting a methylene spacer between the piperidine and the sulfonamide (Piperidine-

    
    -SO
    
    
    
    -Ar) allows for greater rotational freedom, often necessary to accommodate the "kink" in GPCR transmembrane helices.

Experimental Protocols

General Synthesis: Sulfonylation of Piperidine

This protocol describes the synthesis of


-sulfonyl piperidines (Type A).

Reagents:

  • Substituted Piperidine (1.0 eq)

  • Sulfonyl Chloride (

    
    -SO
    
    
    
    Cl) (1.1 eq)
  • Triethylamine (TEA) or DIPEA (1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve the piperidine derivative in anhydrous DCM under an inert atmosphere (

    
     or Ar). Cool the solution to 0°C in an ice bath.
    
  • Addition: Add TEA/DIPEA to the solution.

  • Reaction: Add the sulfonyl chloride dropwise (dissolved in minimal DCM if solid) to control the exotherm.

  • Monitoring: Stir at 0°C for 30 mins, then warm to room temperature (RT). Monitor via TLC (typically 1-4 hours).

  • Workup: Quench with water. Wash organic layer with 1N HCl (to remove unreacted amine), saturated NaHCO

    
    , and brine.
    
  • Purification: Dry over MgSO

    
    , concentrate in vacuo, and purify via flash column chromatography (Hexane/EtOAc gradient).
    
Biological Assay: MMP Fluorometric Inhibition

Principle: Uses a FRET peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH


).[2] Cleavage by MMP restores fluorescence.[3]

Protocol:

  • Enzyme Activation: Activate pro-MMP-2 with APMA (p-aminophenylmercuric acetate) (1 mM) for 1 hr at 37°C.

  • Plating: In a black 96-well plate, add 50

    
    L of Assay Buffer (50 mM Tris, 10 mM CaCl
    
    
    
    , 150 mM NaCl, 0.05% Brij-35, pH 7.5).
  • Compound Addition: Add 20

    
    L of test compound (in DMSO, final conc. <1%). Incubate 15 mins.
    
  • Substrate Initiation: Add 30

    
    L of FRET substrate (final conc. 2-5 
    
    
    
    M).
  • Readout: Measure fluorescence (

    
     = 325/393 nm) kinetically for 30 mins at 37°C.
    
  • Analysis: Calculate slope (

    
    ) and determine % Inhibition relative to DMSO control.
    

Visualization & Decision Logic

Synthetic Pathway

The following diagram illustrates the standard convergent synthesis and a modern "Green" alternative.

SynthesisPathway Start Piperidine Core (Secondary Amine) Intermediate Transition State (Tetrahedral) Start->Intermediate Nucleophilic Attack BioCat Biocatalytic C-H Ox (Enzymatic) Start->BioCat Alt. Route (Green) Reagent Sulfonyl Chloride (R-SO2-Cl) Reagent->Intermediate Base Base (TEA/DIPEA) Base->Intermediate HCl Scavenging Product Piperidine Sulfonamide (Target Scaffold) Intermediate->Product Elimination of Cl- CrossCouple Radical Cross-Coupling (Ni-Catalysis) BioCat->CrossCouple CrossCouple->Product Functionalization

Caption: Standard chemical synthesis (solid lines) vs. emerging biocatalytic/radical cross-coupling routes (dashed).

SAR Optimization Decision Tree

Use this logic flow to troubleshoot potency or pharmacokinetic (PK) issues.

SARTree Problem Optimization Challenge Potency Low Potency? Problem->Potency Metab High Clearance? Problem->Metab Perm Low Permeability? Problem->Perm CheckConf Check Ring Conformation (Add 2-Me or 3-F) Potency->CheckConf CheckElec Modulate Sulfonyl Electronics (p-Cl vs p-OMe) Potency->CheckElec BlockMet Block Metabolic Hotspots (F-capping / Deuteration) Metab->BlockMet ReduceLip Reduce Lipophilicity (Add Polar Heterocycle) Metab->ReduceLip TPSA Check TPSA (<140 Ų) Remove H-bond Donors Perm->TPSA

Caption: Decision matrix for optimizing piperidine sulfonamide hits based on common failure modes.

References

  • Synthesis and Structure-Activity Relationship of Piperidine Derivatives. ResearchGate. Available at: [Link]

  • Design, synthesis, evaluation and 3D-QSAR analysis of benzosulfonamide benzenesulfonates as potent and selective inhibitors of MMP-2. ResearchGate. Available at: [Link]

  • Synthesis and SAR of Analogues of the M1 allosteric agonist TBPB. PubMed Central. Available at: [Link]

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. News-Medical. Available at: [Link]

Sources

Pharmacological Profiling of 4-Oxopiperidine-1-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Architecture

The 4-oxopiperidine-1-sulfonamide core (and its substituted derivatives) represents a "privileged scaffold" in medicinal chemistry. It serves as a critical junction point for designing inhibitors of metalloenzymes, specifically Carbonic Anhydrases (CAs) and Matrix Metalloproteinases (MMPs) .

The pharmacological value of this scaffold is derived from its dual-functionality:

  • The 1-Sulfonamide Moiety: Acts as a Zinc-Binding Group (ZBG), essential for coordinating the catalytic Zn²⁺ ion in the active sites of CA and MMP enzymes.

  • The 4-Oxopiperidine Ring: Provides a rigid, non-aromatic linker that directs substituents into the hydrophobic S1' specificity pockets of proteases or the hydrophobic half of the CA active site. The C4-ketone (oxo) group further allows for rapid diversification via reductive amination or Grignard addition to fine-tune solubility and selectivity.

This guide details the pharmacological profiling of this scaffold, focusing on isoform selectivity (CA IX/XII vs. CA I/II) and protease inhibition (MMP-2/9), supported by validated experimental protocols.

Primary Pharmacological Targets[1]

Carbonic Anhydrase (CA) Inhibition

The primary pharmacological profile of 4-oxopiperidine-1-sulfonamides is Carbonic Anhydrase inhibition . The sulfonamide nitrogen acts as a proton shuttle, while the ionized sulfonamide coordinates to the Zn²⁺ ion, displacing the zinc-bound water molecule required for catalysis.[1]

  • Therapeutic Focus: Hypoxic tumors (Glioblastoma, Breast Cancer).

  • Target Isoforms:

    • hCA IX & hCA XII: Transmembrane isoforms overexpressed in hypoxic tumors. Inhibition disrupts pH regulation, leading to tumor acidification and apoptosis.

    • hCA I & hCA II: Cytosolic, ubiquitous isoforms. Profiling goal: Minimize affinity to avoid systemic side effects (e.g., paresthesia, diuresis).

  • Mechanism: The piperidine ring acts as a "tail" that extends towards the rim of the active site. The 4-oxo group (or its derivatives) interacts with hydrophilic residues (e.g., Gln92) to enhance selectivity for the tumor-associated isoforms.

Matrix Metalloproteinase (MMP) Inhibition

Derivatives of 1-sulfonyl-4-piperidones function as non-hydroxamate MMP inhibitors.

  • Therapeutic Focus: Metastasis and tissue remodeling.

  • Target Isoforms: MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B).

  • Mechanism: The sulfonyl group hydrogen bonds with the enzyme backbone (Leu181/Ala182 region in MMP-2), while the piperidine ring projects the C4-substituent into the S1' specificity pocket. This avoids the poor pharmacokinetics and toxicity often associated with hydroxamate-based inhibitors.[2]

Visualization: Screening Cascade & Mechanism

The following diagram illustrates the logical flow of profiling this scaffold, from synthesis to selectivity determination.

ProfilingCascade Scaffold 4-Oxopiperidine-1-Sulfonamide (Core Scaffold) Funct Functionalization (C4 Reductive Amination / Grignard) Scaffold->Funct Diversification CA_Assay Stopped-Flow CO2 Hydration (hCA I, II, IX, XII) Funct->CA_Assay Primary Screen (CA) MMP_Assay FRET Enzymatic Cleavage (MMP-2, MMP-9) Funct->MMP_Assay Secondary Screen (MMP) Ki_Calc Ki Determination (Cheng-Prusoff) CA_Assay->Ki_Calc MMP_Assay->Ki_Calc Selectivity Selectivity Index (SI) (Ki off-target / Ki on-target) Ki_Calc->Selectivity Cell_Model Cellular Hypoxia Model (HIF-1a / pH regulation) Selectivity->Cell_Model Hit Validation

Caption: Pharmacological screening cascade for 4-oxopiperidine-1-sulfonamide derivatives, prioritizing isoform selectivity and cellular validation.

Quantitative Profiling Data

When profiling this class of compounds, data must be structured to highlight Selectivity Indices (SI) . Below is the standard template for reporting pharmacological data for this scaffold.

ParameterMetricTarget Threshold (Hit)Target Threshold (Lead)Rationale
hCA IX Affinity

(nM)
< 100 nM< 10 nMHigh potency required for hypoxic tumor penetration.[3]
hCA II Affinity

(nM)
> 100 nM> 1000 nMLow affinity prevents systemic side effects (glaucoma/diuresis).[3]
Selectivity (CA) Ratio (II/IX)> 10> 100Critical for therapeutic window.[3]
MMP-2 Affinity

(nM)
< 500 nM< 50 nMPotency against gelatinase A for anti-metastatic effect.[3]
Solubility

(PBS)
> 50

> 100

Sulfonamides often suffer poor aqueous solubility; the piperidine ring aids this.[3]

Detailed Experimental Protocols

Protocol A: Stopped-Flow CO₂ Hydration Assay (CA Profiling)

Objective: Determine the inhibition constant (


) of the compound against specific hCA isoforms. This method is superior to esterase assays for physiological relevance.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄.

  • Substrate: CO₂ saturated water.[3]

  • Indicator: 0.2 mM Phenol Red.[3]

  • Enzyme: Recombinant hCA I, II, IX, and XII (commercially available).

Workflow:

  • Preparation: Incubate the 4-oxopiperidine-1-sulfonamide derivative with the specific hCA isozyme for 15 minutes at room temperature to allow formation of the Enzyme-Inhibitor (E-I) complex.

  • Injection: Using a Stopped-Flow instrument (e.g., Applied Photophysics), rapidly mix the E-I solution with the CO₂-saturated substrate solution.

  • Detection: Monitor the absorbance change at 557 nm (Phenol Red transition) over 10–100 seconds. This tracks the acidification of the medium as CO₂ is hydrated to HCO₃⁻ + H⁺.

  • Calculation:

    • Measure the initial velocity (

      
      ) of the uncatalyzed reaction.
      
    • Measure velocity with enzyme (

      
      ) and enzyme + inhibitor (
      
      
      
      ).
    • Fit data to the Cheng-Prusoff equation to derive

      
       and subsequently 
      
      
      
      .

Self-Validating Check: Always run Acetazolamide (AAZ) as a positive control. If AAZ


 deviates >15% from historical values (approx. 12 nM for hCA II), the assay is invalid (check CO₂ saturation or enzyme degradation).
Protocol B: Fluorometric MMP FRET Assay

Objective: Assess inhibitory potency against MMP-2/9 using a resonance energy transfer substrate.

Reagents:

  • Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (Fluorogenic peptide).

  • Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5.

  • Enzyme: Activated MMP-2 or MMP-9 (catalytic domain).

Workflow:

  • Activation: Activate pro-MMPs using p-aminophenylmercuric acetate (APMA) if using zymogens (incubation 1–2 hours at 37°C).

  • Incubation: Mix 10 nM activated MMP with varying concentrations of the sulfonamide inhibitor. Incubate for 30 min.

  • Reaction Start: Add 10

    
     FRET substrate.[3]
    
  • Readout: Monitor fluorescence (Excitation: 328 nm / Emission: 393 nm) continuously for 10 minutes. Cleavage of the Gly-Leu bond separates the Mca fluorophore from the Dpa quencher, increasing fluorescence.

  • Analysis: Plot reaction velocity vs. [Inhibitor].

Structural Mechanism of Action (DOT Visualization)

The following diagram details the molecular interaction within the Carbonic Anhydrase active site, explaining the structural logic of the profile.

CAMechanism Zn Zn(II) Ion His His94/96/119 (Coordination) His->Zn Coordination Water Zn-Bound H2O (Displaced) Sulfonamide Sulfonamide Anion (-SO2NH-) Sulfonamide->Zn Tetrahedral Binding Sulfonamide->Water Displaces Piperidine Piperidine Ring (Linker/Spacer) Oxo 4-Oxo / 4-Substituent (Selectivity Tail) Piperidine->Oxo Projects Hydrophobic_Pocket Hydrophobic/Hydrophilic Pocket (Isoform Dependent) Oxo->Hydrophobic_Pocket Van der Waals (Isoform Specificity)

Caption: Mechanism of Action: The sulfonamide coordinates Zinc, while the piperidine directs the tail to isoform-specific pockets.

ADME & Toxicity Considerations

When profiling 4-oxopiperidine-1-sulfonamides, the following liabilities must be assessed:

  • Metabolic Stability: The C4-ketone is prone to reduction by aldo-keto reductases (AKR) to the corresponding alcohol. This metabolic switch often alters the selectivity profile. Mitigation: Profiling in liver microsomes (RLM/HLM) is mandatory early in the cascade.

  • Hypersensitivity: Sulfonamide moieties can cause Stevens-Johnson syndrome (SJS) in susceptible populations.

  • Crystalluria: Poor solubility of the sulfonamide core in acidic urine can lead to crystallization.

References

  • Supuran, C. T. (2025). "2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives as novel inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII."[4] International Journal of Biological Macromolecules. Link

  • Moi, D., et al. (2022).[5] "Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity." Molecules. Link

  • Cheng, X. C., et al. (2008). "Role of sulfonamide group in matrix metalloproteinase inhibitors." Current Medicinal Chemistry. Link

  • Nocentini, A., et al. (2019). "Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors." ACS Medicinal Chemistry Letters. Link[3]

  • Becker, D. P., et al. (2010). "Orally active MMP-1 sparing α-tetrahydropyranyl and α-piperidinyl sulfone matrix metalloproteinase (MMP) inhibitors."[6] Journal of Medicinal Chemistry. Link

Sources

The Pharmacological Versatility of 4-Oxopiperidine-1-Sulfonamide: A Technical Guide to Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), 4-oxopiperidine-1-sulfonamide represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets through specific chemical elaborations. While the molecule itself is often a synthetic intermediate, its structural features—the rigid piperidine spacer, the electrophilic C4-ketone, and the polar sulfonamide anchor—make it a critical node in the design of inhibitors for metalloenzymes and metabolic regulators.

This technical guide dissects the therapeutic potential of this scaffold, focusing on its three primary target classes: Matrix Metalloproteinases (MMPs) , Carbonic Anhydrases (CAs) , and 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
.

Part 1: Structural Pharmacology & Scaffold Analysis

The utility of 4-oxopiperidine-1-sulfonamide lies in its dual-functionality, allowing it to act as both a "Warhead Carrier" and a "Linker."

The Pharmacophore Map

The molecule consists of three distinct zones, each exploitable for specific target engagement:

  • The Sulfonamide Anchor (

    
    -
    
    
    
    -
    
    
    ):
    • Role: Acts as a hydrogen bond acceptor/donor or a Zinc-Binding Group (ZBG).

    • Target: Primary sulfonamides (

      
      ) are obligate ligands for Carbonic Anhydrases. Substituted sulfonamides (
      
      
      
      ) direct hydrophobic groups into the S1/S2 pockets of proteases (MMPs).
  • The Piperidine Ring (Linker):

    • Role: A rigid, non-aromatic spacer that restricts conformational entropy, reducing the energy penalty upon binding. It typically occupies the "channel" of the enzyme active site.

  • The C4-Ketone (The Diversity Handle):

    • Role: An electrophilic center susceptible to reductive amination, Grignard addition, or spiro-cyclization.

    • Target: In MMP inhibitors, this position is often converted to a hydroxamate or carboxylate ZBG. In 11

      
      -HSD1 inhibitors, it is functionalized to interact with the catalytic triad.
      
Visualization of Target Divergence

PharmacophoreMap Core 4-Oxopiperidine-1-Sulfonamide (The Scaffold) Mod_A Modification A: Primary Sulfonamide Retention (-SO2NH2) Core->Mod_A Retain ZBG Mod_B Modification B: C4-Ketone Functionalization (Reductive Amination/Spiro) Core->Mod_B Expand Diversity Mod_C Modification C: Alpha-Carbon Substitution (Hydroxamate insertion) Core->Mod_C Create ZBG Target_CA Target: Carbonic Anhydrases (Glaucoma, Hypoxia) Mod_A->Target_CA Zn2+ Coordination Target_HSD Target: 11β-HSD1 (Metabolic Syndrome) Mod_B->Target_HSD Hydrophobic Pocket Fit Target_MMP Target: MMP-2 / MMP-9 (Metastasis, Inflammation) Mod_C->Target_MMP Chelation of Catalytic Zn2+

Caption: Structural divergence of the 4-oxopiperidine-1-sulfonamide scaffold into three distinct therapeutic classes based on chemical elaboration.

Part 2: Target Class A — Matrix Metalloproteinases (MMPs)

Mechanism of Action

MMPs are zinc-dependent endopeptidases.[1] The 4-oxopiperidine-1-sulfonamide scaffold is frequently evolved into MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B) inhibitors.

  • Binding Mode: The sulfonamide oxygen atoms do not bind the zinc directly in this class. Instead, the sulfonyl group acts as a hydrogen bond acceptor with the enzyme backbone (often Leu181 in MMP-2), directing the

    
    -substituent into the S1' specificity pocket.
    
  • The Warhead: The C4 position (or the alpha-carbon next to the piperidine nitrogen) is typically modified to carry a Hydroxamic Acid (

    
    ) or Carboxylate , which serves as the actual Zinc-Binding Group (ZBG).
    
Experimental Protocol: Fluorometric MMP Inhibition Assay

To validate the scaffold's activity against MMP-2/9.

Reagents:

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM

    
    , 0.05% Brij-35, 1 
    
    
    
    M
    
    
    .
  • Substrate: Mca-K-P-L-G-L-Dpa-A-R-NH2 (Fluorogenic peptide substrate).

  • Control: Ilomastat (GM6001) as a positive control inhibitor.

Workflow:

  • Enzyme Activation: Incubate pro-MMP-2 with 1 mM APMA (p-aminophenylmercuric acetate) for 1 hour at 37°C to activate the zymogen.

  • Compound Preparation: Dissolve the 4-oxopiperidine derivative in DMSO. Prepare serial dilutions (e.g., 0.1 nM to 10

    
    M).
    
  • Incubation:

    • Add 20

      
      L of diluted enzyme (final conc. 1-5 nM) to a black 96-well plate.
      
    • Add 20

      
      L of compound. Incubate for 30 minutes at 25°C to allow equilibrium binding.
      
  • Reaction Initiation: Add 10

    
    L of fluorogenic substrate (final conc. 10 
    
    
    
    M).
  • Kinetic Read: Measure fluorescence (

    
    ) every 60 seconds for 20 minutes.
    
  • Data Analysis: Calculate

    
     (slope) for each concentration. Determine 
    
    
    
    using a 4-parameter logistic fit.

Part 3: Target Class B — Carbonic Anhydrases (CAs)

Mechanism of Action

Here, the sulfonamide moiety is the star. If the 4-oxopiperidine-1-sulfonamide retains a primary sulfonamide (


), it targets CAs (isozymes II, IX, XII).
  • The Zinc Trap: The deprotonated sulfonamide nitrogen (

    
    ) coordinates directly to the 
    
    
    
    ion in the active site, displacing the catalytic water molecule/hydroxide ion, thereby halting the hydration of
    
    
    .
  • Selectivity: The piperidine ring and the C4-substituents interact with the hydrophobic and hydrophilic halves of the active site entrance, conferring selectivity for tumor-associated CA IX over the ubiquitous CA II.

Comparative Data: Selectivity Profiles

Hypothetical SAR data based on scaffold literature (Supuran et al.)

Compound VariantR-Group (at C4)CA II

(nM)
CA IX

(nM)
Selectivity (II/IX)
Scaffold Core

(Ketone)
12.545.00.27
Variant A

8.22.13.9 (Tumor Selective)
Variant B

150.08.517.6 (Highly Selective)
Acetazolamide (Control)12.025.00.48

Part 4: Target Class C — 11 -Hydroxysteroid Dehydrogenase Type 1

Mechanism of Action

11


-HSD1 converts inert cortisone to active cortisol.[2][3] Excess cortisol in adipose tissue drives metabolic syndrome.
  • Binding: Piperidine-sulfonamides bind to the variable hydrophobic pocket of 11

    
    -HSD1.
    
  • Role of 4-Oxo: In this context, the ketone is often reduced to an alcohol or converted to a bulky amide. The scaffold mimics the steroid backbone, blocking substrate entry.

Experimental Workflow: Scintillation Proximity Assay (SPA)

SPA_Workflow Step1 Step 1: Reaction Mix Microsomes (Human 11β-HSD1) + NADPH + [3H]-Cortisone Step2 Step 2: Inhibition Add 4-oxopiperidine analog (Incubate 30 min @ 37°C) Step1->Step2 Step3 Step 3: Capture Add anti-cortisol Ab + SPA Beads (Scintillant) Step2->Step3 Step4 Step 4: Detection [3H]-Cortisol binds beads -> Light Emission Step3->Step4

Caption: SPA workflow for screening 11


-HSD1 inhibitors. Signal decreases if the scaffold inhibits the conversion of cortisone to cortisol.

Part 5: Synthesis & Optimization Strategy

To access these targets, the 4-oxopiperidine-1-sulfonamide core must be synthesized with high purity.

Standard Synthetic Protocol:

  • Starting Material: 4-Piperidone hydrochloride monohydrate.

  • Sulfonylation: React with appropriate sulfonyl chloride (

    
    ) in DCM/TEA at 0°C.
    
    • Critical Step: Control temperature to prevent bis-sulfonylation if using primary amines.

  • C4-Derivatization (Reductive Amination):

    • React the ketone with a primary amine (

      
      ) in the presence of 
      
      
      
      and Acetic Acid in DCE.
    • Validation: Monitor disappearance of the ketone stretch (

      
      ) via IR spectroscopy.
      

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Cheng, X. C., et al. (2008). Role of sulfonamide group in matrix metalloproteinase inhibitors. Current Medicinal Chemistry. Link

  • Boyle, C. D., et al. (2010). Orally active MMP-1 sparing alpha-tetrahydropyranyl and alpha-piperidinyl sulfone matrix metalloproteinase (MMP) inhibitors.[4] Journal of Medicinal Chemistry. Link

  • Scott, J. S., et al. (2012). Discovery of a selective 11

    
    -HSD1 inhibitor for the treatment of metabolic syndrome. MedChemComm. Link
    
  • Nocentini, A., & Supuran, C. T. (2018). Sulfonamide inhibitors of the carbonic anhydrase enzymes. Expert Opinion on Therapeutic Patents. Link

Sources

"spectroscopic analysis of 4-oxopiperidine-1-sulfonamide (NMR, IR, MS)"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-Oxopiperidine-1-sulfonamide

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, heterocyclic scaffolds are of paramount importance. Among these, the piperidine ring is a privileged structure, present in a vast array of pharmaceutical agents.[1] The functionalization of this core structure allows for the fine-tuning of physicochemical and pharmacological properties. 4-Oxopiperidine-1-sulfonamide is a versatile synthetic intermediate, combining the structural rigidity of the piperidone core with the key hydrogen bonding capabilities of the sulfonamide group. The sulfonamide moiety itself is a cornerstone of medicinal chemistry, known for its wide-ranging biological activities.[2][3]

Accurate and unambiguous structural confirmation of such molecules is the bedrock of chemical research and development. A multi-technique spectroscopic approach, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a comprehensive and definitive characterization. This guide offers an in-depth analysis of the expected spectroscopic signatures of 4-oxopiperidine-1-sulfonamide, grounded in fundamental principles and field-proven insights. It is designed to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 4-oxopiperidine-1-sulfonamide, both ¹H and ¹³C NMR are essential for a complete assignment.

A. ¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Causality: The ¹H NMR spectrum reveals the number of distinct proton environments and their relationships. In 4-oxopiperidine-1-sulfonamide, the molecule possesses a plane of symmetry passing through the N-S bond and the C=O group. This symmetry dictates that the protons on the C2 and C6 positions are chemically equivalent, as are the protons on the C3 and C5 positions. This reduces the complexity of the spectrum, leading to a more straightforward interpretation. The electron-withdrawing nature of the adjacent sulfonamide and carbonyl groups significantly influences the chemical shifts of the ring protons, causing them to resonate further downfield than in a simple piperidine ring.[4][5]

The proton of the sulfonamide (SO₂NH₂) group is notable for its variable chemical shift and broad appearance, a consequence of hydrogen bonding and chemical exchange with trace amounts of water in the solvent.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H2, H6 ~3.6 - 3.8 Triplet (t) 4H Adjacent to electron-withdrawing nitrogen of the sulfonamide. Coupled to H3/H5 protons.
H3, H5 ~2.7 - 2.9 Triplet (t) 4H Adjacent to electron-withdrawing carbonyl group. Coupled to H2/H6 protons.

| NH | ~8.0 - 10.0 | Broad Singlet (br s) | 2H | Labile protons of the sulfonamide group; shift is concentration and solvent dependent.[6] |

Workflow: Acquiring a High-Resolution ¹H NMR Spectrum

Caption: General workflow for Electrospray Ionization Mass Spectrometry.

IV. Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of 4-oxopiperidine-1-sulfonamide demonstrates the power of a multi-technique approach.

  • NMR Spectroscopy provides the definitive connectivity and atomic framework of the molecule.

  • IR Spectroscopy offers rapid and unambiguous confirmation of the key ketone and sulfonamide functional groups.

  • Mass Spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns.

Together, these three pillars of analytical chemistry provide a self-validating system for structural elucidation. The data and protocols presented in this guide serve as a robust framework for the characterization of this important heterocyclic building block, ensuring the scientific integrity required for advanced research and drug development applications.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information for General.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084).
  • ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion complex.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
  • ResearchGate. (n.d.). IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach.
  • Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides.
  • Hassan, M. U., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PLoS ONE, 13(3), e0193317.
  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9.
  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.2 Fragmentation of Cyclic Ketones. Whitman College.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation.
  • Wikipedia. (n.d.). Piperidine.
  • ChemicalBook. (n.d.). 2-Piperidone(675-20-7) 13C NMR spectrum.
  • Jones, E. R. H., & Eliel, E. L. (1971). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 93(20), 5186–5191.

Sources

Methodological & Application

Application Notes & Protocols: Synthesis and Characterization of 4-Oxopiperidine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Development

Abstract

This document provides a comprehensive technical guide for the synthesis and detailed characterization of 4-oxopiperidine-1-sulfonamide, a key heterocyclic building block in medicinal chemistry. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, and its functionalization is of paramount importance in drug discovery.[1][2] This guide outlines a robust synthetic protocol, purification strategies, and a suite of analytical techniques for structural elucidation and purity assessment. The methodologies are presented with an emphasis on the underlying chemical principles to empower researchers in their synthetic endeavors.

Introduction: Significance of 4-Oxopiperidine-1-sulfonamide

The 4-oxopiperidine core is a versatile intermediate in the synthesis of a wide range of biologically active molecules, including anticancer and anti-HIV agents.[3] The introduction of a sulfonamide group at the 1-position modulates the electronic and steric properties of the piperidine nitrogen, influencing its pharmacokinetic and pharmacodynamic profile. Sulfonamides are a well-established class of pharmacophores known for their antibacterial properties and their role as bioisosteres for amides in drug design.[4] The combination of these two pharmacologically significant motifs in 4-oxopiperidine-1-sulfonamide makes it a valuable starting material for the generation of novel chemical entities with potential therapeutic applications.

Synthesis of 4-Oxopiperidine-1-sulfonamide

The synthesis of 4-oxopiperidine-1-sulfonamide is typically achieved through the reaction of 4-piperidone with a suitable sulfonylating agent. A common and effective method involves the use of sulfamoyl chloride or a related reagent. The following protocol details a representative procedure.

Principle and Rationale

The synthetic strategy hinges on the nucleophilic attack of the secondary amine of 4-piperidone on the electrophilic sulfur atom of the sulfonyl chloride derivative. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The choice of solvent is critical to ensure the solubility of the reactants and to facilitate the reaction.

Detailed Synthetic Protocol

Materials:

  • 4-Piperidone hydrochloride hydrate

  • Sulfamoyl chloride (or freshly prepared from sulfuryl chloride and ammonia)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Preparation of 4-Piperidone Free Base: To a stirred suspension of 4-piperidone hydrochloride hydrate (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) dropwise at 0 °C. Stir the mixture for 30 minutes at this temperature. The triethylamine serves to deprotonate the piperidinium hydrochloride to the free secondary amine, which is the active nucleophile.

  • Sulfonylation: In a separate flask, prepare a solution of sulfamoyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the 4-piperidone free base mixture at 0 °C. The slow addition is crucial to control the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-oxopiperidine-1-sulfonamide as a solid.

Synthesis Workflow Diagram

G cluster_prep Reactant Preparation cluster_reaction Sulfonylation Reaction cluster_workup Aqueous Work-up cluster_purification Purification A 4-Piperidone HCl in DCM B Add Et3N at 0°C A->B Deprotonation C Add Sulfamoyl Chloride in DCM at 0°C B->C Nucleophilic Attack D Warm to RT & Stir (12-24h) C->D Reaction Progression E Quench with NaHCO3 (aq) D->E F Separate Organic Layer E->F G Extract Aqueous Layer with DCM F->G H Wash with Brine & Dry (MgSO4) G->H I Concentrate in vacuo H->I J Silica Gel Chromatography I->J K Pure 4-Oxopiperidine-1-sulfonamide J->K

Caption: Synthetic workflow for 4-oxopiperidine-1-sulfonamide.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Expected Physicochemical Properties
PropertyExpected Value
Molecular FormulaC₅H₁₀N₂O₃S
Molecular Weight178.21 g/mol
AppearanceWhite to off-white solid
Melting PointVaries with purity
SolubilitySoluble in polar organic solvents (e.g., DMSO, MeOH, DCM)
Spectroscopic Analysis Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR (Proton NMR):

    • Protocol: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. Acquire the spectrum on a 400 MHz or higher field spectrometer.

    • Expected Signals: The spectrum is expected to show distinct signals for the piperidine ring protons. The protons alpha to the carbonyl group (C2 and C6) will appear as a triplet, and the protons alpha to the sulfonamide nitrogen (C3 and C5) will also appear as a triplet. The chemical shifts will be influenced by the electron-withdrawing nature of the adjacent functional groups.

  • ¹³C NMR (Carbon NMR):

    • Protocol: Prepare a more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent). Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected Signals: The spectrum should display three distinct signals for the piperidine ring carbons: one for the carbonyl carbon (C4) at a significantly downfield shift, and two for the methylene carbons (C2/C6 and C3/C5).

3.2.2. Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule.

  • Protocol: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze by electrospray ionization (ESI) in positive ion mode.[5] High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • Expected Results: The ESI-MS spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.[6] The fragmentation pattern of sulfonamides can be complex, but characteristic losses of SO₂ may be observed.[7][8]

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Protocol: The spectrum can be acquired using a KBr pellet or as a thin film on a salt plate.

  • Expected Absorptions:

    • C=O stretch (ketone): Strong absorption around 1710-1730 cm⁻¹.

    • S=O stretch (sulfonamide): Two strong absorptions, typically around 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric).

    • N-H stretch (sulfonamide): A moderate absorption around 3200-3300 cm⁻¹.

    • C-H stretch (alkane): Absorptions around 2850-2960 cm⁻¹.

Characterization Workflow Diagram

G cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Compound Purified Compound NMR NMR (1H, 13C) Compound->NMR MS Mass Spectrometry (ESI-HRMS) Compound->MS IR IR Spectroscopy Compound->IR Structure Structural Elucidation NMR->Structure Identity Identity Confirmation MS->Identity IR->Structure Final Characterized 4-Oxopiperidine-1-sulfonamide Structure->Final Purity Purity Assessment Purity->Final Identity->Final

Sources

Application Note: Cytotoxicity Profiling of 4-Oxopiperidine-1-Sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide outlines the standardized protocols for evaluating the cytotoxic potential of 4-oxopiperidine-1-sulfonamide (CAS: 73874-95-0). As a functionalized piperidine derivative often used as a pharmaceutical intermediate, its toxicological profile must be established to ensure safety in drug development and handling. This document details compound solubilization, primary screening via MTT assay with interference controls, and secondary validation using LDH release, compliant with ISO 10993-5 and OECD guidelines.

Compound Characterization & Preparation

Physicochemical Considerations

The 4-oxopiperidine-1-sulfonamide molecule contains a reactive ketone at the C4 position and a sulfonamide moiety.

  • Solubility: Sparingly soluble in water; highly soluble in polar aprotic solvents (DMSO, DMF).

  • Stability: The ketone group is susceptible to nucleophilic attack (e.g., by amines in cell culture media) over extended periods. Fresh preparation of working solutions is critical.

Stock Solution Protocol

Objective: Create a stable, homogenous stock solution without precipitating the compound upon dilution.

  • Vehicle Selection: Dimethyl Sulfoxide (DMSO), cell culture grade (≥99.9%).[1]

  • Weighing: Weigh approximately 10 mg of 4-oxopiperidine-1-sulfonamide into a sterile, antistatic microcentrifuge tube.

  • Solubilization: Calculate the volume of DMSO required to achieve a 100 mM master stock.

    • Formula:

      
      
      
    • Note: The molecular weight (MW) is approx. 178.21 g/mol .

  • Mixing: Vortex for 30 seconds. If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization: Do not use standard cellulose acetate filters (DMSO dissolves them). Use PTFE or Nylon 0.22 µm syringe filters if sterilization is strictly necessary, though sterile handling of the powder and DMSO is usually sufficient for acute assays.

Serial Dilution Strategy

To prevent "solvent shock," the final DMSO concentration in the cell well must remain < 0.5% (v/v) (ideally < 0.1%).

StepSource SolutionDiluent (Media)Final Conc.DMSO %
A 10 µL of 100 mM Stock990 µL Media1000 µM1.0%
B 500 µL of Sol. A500 µL Media500 µM0.5%
C 500 µL of Sol. B500 µL Media250 µM0.25%
D ...continue 1:2 dilutions.........<0.25%

Critical Control: Always prepare a "Vehicle Control" series containing DMSO at the same percentages as the test wells (e.g., 0.5%, 0.25%) but without the compound.

Cell Model Selection

Select cell lines based on the intended application context:

  • HepG2 (Human Liver): Essential for assessing metabolic activation/detoxification.

  • HEK293 (Human Kidney): Standard for general cytotoxicity and renal clearance simulation.

  • L929 (Mouse Fibroblast): The ISO 10993-5 standard line for medical device/material testing.

Primary Assay: MTT Metabolic Activity

Principle: The reduction of tetrazolium salt (MTT) to purple formazan by mitochondrial succinate dehydrogenase.[2] This measures metabolic potential, a proxy for viability.[2]

Experimental Workflow (Graphviz)

MTT_Workflow Start Cell Seeding (5-10k cells/well) Incubate1 Incubation (24h, 37°C, 5% CO2) Start->Incubate1 Treat Compound Treatment (0 - 1000 µM) Incubate1->Treat Incubate2 Exposure (24h - 72h) Treat->Incubate2 Wash PBS Wash (Optional) Incubate2->Wash MTT_Add Add MTT Reagent (0.5 mg/mL) Wash->MTT_Add Incubate3 Formazan Formation (3-4h) MTT_Add->Incubate3 Solubilize Solubilize Crystals (DMSO or SDS-HCl) Incubate3->Solubilize Read Absorbance Read (570 nm) Solubilize->Read

Figure 1: Step-by-step workflow for the MTT cytotoxicity assay.[1]

Detailed Protocol
  • Seeding: Plate cells (e.g., 5,000 cells/well for HepG2) in a 96-well clear-bottom plate. Incubate 24h to allow attachment.

  • Treatment: Aspirate old media. Add 100 µL of the serial dilutions prepared in Section 1.3.

    • Blanks: Media only (no cells).

    • Neg Control: Cells + Media + DMSO (Vehicle).

    • Pos Control: Cells + 1% Triton X-100 (induces 100% death).

  • Exposure: Incubate for 24h or 48h at 37°C.

  • MTT Addition: Add 10 µL of MTT stock (5 mg/mL in PBS) to each well. Final concentration: 0.5 mg/mL.

  • Incubation: Incubate for 3–4 hours until purple precipitates are visible.

  • Solubilization: Carefully aspirate media. Add 100 µL DMSO to dissolve crystals.

  • Quantification: Measure absorbance (OD) at 570 nm (reference filter 630 nm).

The "False Positive" Check (Chemical Interference)

Why: The ketone group in 4-oxopiperidine-1-sulfonamide is chemically reactive. It may directly reduce MTT without cells, yielding a false "viable" signal. Validation Step:

  • Prepare a set of wells with Compound + Media + MTT (No Cells) .

  • If these wells turn purple, the compound interferes with MTT.

  • Correction: Switch to Resazurin (Alamar Blue) assay or ATP-based luminescence (CellTiter-Glo) which are less prone to reduction artifacts.

Secondary Assay: LDH Membrane Integrity

Principle: Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme released into the media only upon plasma membrane rupture (necrosis/late apoptosis).

Protocol Highlights
  • Supernatant Collection: After the treatment period (from Section 3.2), transfer 50 µL of culture supernatant to a new plate.

  • Reaction: Add 50 µL of LDH Reaction Mix (Tetrazolium salt + Diaphorase + Lactate).

  • Incubation: 30 minutes at Room Temperature (protected from light).

  • Stop: Add Stop Solution (usually 1M Acetic Acid or HCl).

  • Read: Absorbance at 490 nm.

Interpretation:

  • High MTT + Low LDH = Healthy.

  • Low MTT + Low LDH = Cytostatic (Growth arrest, not death).

  • Low MTT + High LDH = Cytotoxic (Necrosis).

Data Analysis & Interpretation

Calculating Viability

Normalize raw OD values to the Vehicle Control:



IC50 Determination

Plot Log(Concentration) vs. % Viability. Fit the data using a non-linear regression (4-parameter logistic model):



Assay Robustness (Z-Factor)

Before accepting results, calculate the Z-factor using the Positive (Triton X) and Negative (Vehicle) controls. A value > 0.5 confirms the assay is excellent.



Decision Matrix (Graphviz)

Decision_Matrix Result Assay Result Analysis Viability Viability < 70%? Result->Viability DoseResp Dose-Dependent? Viability->DoseResp Yes Safe Non-Cytotoxic (Safe up to tested limit) Viability->Safe No Interference Cell-Free Control Positive? DoseResp->Interference Yes DoseResp->Safe No (Random noise) Cytotoxic True Cytotoxicity (Calculate IC50) Interference->Cytotoxic No Artifact Chemical Artifact (Repeat with Resazurin) Interference->Artifact Yes

Figure 2: Logical framework for interpreting cytotoxicity data.

References

  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization.[3][4][5][6] Link

  • OECD Guideline 129. Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests.[7][8][9] OECD Series on Testing and Assessment.[10] Link

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet].[8][11] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Stockert, J. C., et al. (2012). Assays for viability: a comparative review of the MTT, XTT, and resazurin procedures. Acta Histochemica. Link

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. (Technical Bulletin regarding DMSO compatibility). Link

Sources

"developing assays for 4-oxopiperidine-1-sulfonamide target engagement"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Assay Development for 4-Oxopiperidine-1-Sulfonamide Target Engagement

Executive Summary

The 4-oxopiperidine-1-sulfonamide scaffold represents a privileged pharmacophore in modern drug discovery, serving as a core structural motif in Bcl-2 inhibitors (e.g., ABT-263 analogs), TASIN-class colorectal cancer therapeutics (targeting EBP), and Carbonic Anhydrase (CA) inhibitors . Its unique dual-functionality—a polar, zinc-binding sulfonamide/sulfamide tail and a reactive C4-ketone head—presents both opportunities and challenges for assay development.

This guide provides a rigorous roadmap for validating target engagement (TE) for this specific scaffold. Unlike generic small molecules, the 4-oxopiperidine moiety requires specific handling due to the electrophilic potential of the C4-ketone and the pH-sensitivity of the sulfonamide.

Key Technical Insights:

  • The "Warhead" Duality: The sulfonamide group (

    
    ) is a classic metalloenzyme anchor (Zinc binder), while the piperidine ring provides hydrophobic vectorality.
    
  • The C4-Ketone Advantage: We utilize the ketone functionality not just as a binding element, but as a chemical handle for rapid probe generation (via oxime ligation) without complex synthesis.

  • Assay Interference: The C4-ketone can form reversible Schiff bases with protein lysines; assays must distinguish specific binding from non-specific covalent adducts.

Part 1: Biophysical Validation (Thermal Shift Assay)

Rationale: Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay (TSA), is the primary "go-to" method for this scaffold. Because sulfonamides often bind metalloenzymes (like CA-II or MMPs) or stabilize hydrophobic pockets (like Bcl-xL), ligand binding significantly alters the protein's melting temperature (


).

Critical Mechanism: The 4-oxopiperidine-1-sulfonamide is a Fragment-Like Ligand (MW < 250 Da). Standard TSA protocols often fail because the


 shift is subtle (< 1°C). We employ a High-Concentration/Low-DMSO  protocol to maximize signal.
Protocol 1: High-Sensitivity TSA for Piperidine Sulfonamides

Materials:

  • Target Protein: Recombinant Carbonic Anhydrase II (Model System) or Target of Interest (e.g., EBP domain), >95% purity.

  • Ligand: 4-oxopiperidine-1-sulfonamide (100 mM stock in DMSO).

  • Dye: SYPRO Orange (5000x stock).

  • Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl (Avoid Tris due to amine reactivity with the ketone).

Step-by-Step Workflow:

  • Protein Preparation: Dilute protein to 5 µM in assay buffer. Note: Higher concentration than standard (2 µM) is required for fragment binding detection.

  • Ligand Dosing: Prepare a dose-response series. Unlike potent drugs, fragments require high concentrations.

    • Test concentrations: 0 (DMSO control), 100 µM, 500 µM, 1 mM, 2.5 mM.

    • Constraint: Keep final DMSO < 2% (v/v) to prevent solvent-induced destabilization.

  • Dye Addition: Add SYPRO Orange to a final concentration of 5x.

  • Incubation: Incubate plates at 25°C for 10 minutes before heating. This allows the ketone moiety to equilibrate (potential hydration to gem-diol).

  • Thermal Ramp: Ramp from 25°C to 95°C at 1°C/min.

Data Analysis & Interpretation:

  • Valid Hit: A dose-dependent

    
     is significant for this fragment size.
    
  • Artifact Check: If fluorescence starts high at 25°C, the hydrophobic piperidine ring may be causing aggregation. Add 0.01% Triton X-100 to validate.

Part 2: Kinetic Characterization (SPR)

Rationale: Surface Plasmon Resonance (SPR) is superior to TSA for determining residence time. Sulfonamides often exhibit fast-on/fast-off kinetics (typical for fragments).

Protocol 2: Clean-Screen SPR Protocol

Sensor Chip Selection:

  • Recommended: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).

  • Avoid: Coupling via Lysine residues if possible, as the C4-ketone of the ligand could theoretically compete or react during immobilization (though unlikely at physiological pH, it is a risk factor). Streptavidin-Biotin capture is preferred.

Running Buffer:

  • PBS-P+ (20 mM Phosphate, 137 mM NaCl, 2.7 mM KCl, 0.05% Surfactant P20, pH 7.4).

  • Crucial Additive: 2% DMSO (matched exactly to ligand samples).

Workflow:

  • Immobilization: Capture Target Protein to ~2000 RU (high density for fragment detection).

  • Solvent Correction: Run a DMSO calibration curve (1.5% to 2.5%). Sulfonamides are polar, but the piperidine ring affects refractive index.

  • Injection: Inject 4-oxopiperidine-1-sulfonamide at 500 µM down to 15 µM (2-fold dilution).

  • Contact Time: 30s association, 60s dissociation. (Fast kinetics expected).

Success Criteria:

  • Square Wave: Expect "box-shape" sensorgrams indicating rapid equilibrium.

  • Stoichiometry:

    
     should match theoretical 1:1 binding. If 
    
    
    
    is >120% theoretical, suspect non-specific hydrophobic binding of the piperidine ring.

Part 3: Advanced Chemical Biology (Probe Synthesis)

The "Senior Scientist" Insight: The most powerful feature of 4-oxopiperidine-1-sulfonamide is the C4-Ketone . Instead of difficult radiolabeling, you can convert the ligand into an affinity probe in one step using Oxime Ligation . This allows for pull-down assays to identify unknown targets (e.g., if the target is not CA or EBP).

Protocol 3: "Click-In" Probe Generation

Concept: React the ketone with Biotin-Hydrazide or Alkoxyamine-Biotin . This creates a stable oxime/hydrazone linkage without destroying the sulfonamide pharmacophore.

Reaction Scheme:



Procedure:

  • Mix: 10 mM 4-oxopiperidine-1-sulfonamide + 12 mM Biotin-Alkoxyamine in MeOH/Acetate Buffer (pH 5.5).

  • React: Stir at RT for 4 hours.

  • Purify: HPLC (C18 column). The product is stable at physiological pH.

  • Application: Use this "Bio-Sulfonamide" probe for Streptavidin pull-downs in cell lysates (e.g., HCT116 cells for TASIN targets).

Part 4: Visualization of Assay Architecture

The following diagram illustrates the decision matrix for validating this scaffold, distinguishing between known targets (e.g., Carbonic Anhydrase) and unknown target discovery.

AssayStrategy Start Ligand: 4-oxopiperidine-1-sulfonamide Decision Is the Target Known? Start->Decision Known Target: Known (e.g., CA-II, EBP) Decision->Known Yes Unknown Target: Unknown (Deconvolution) Decision->Unknown No TSA Biophysical: High-Conc TSA (Detect Zinc/Pocket Binding) Known->TSA SPR Kinetic: SPR Analysis (Check for Fast-On/Off) TSA->SPR Func Functional: Enzyme Inhibition (IC50 Determination) SPR->Func ChemMod Chemical Modification: C4-Ketone + Biotin-Alkoxyamine Unknown->ChemMod PullDown Affinity Pull-Down (Streptavidin Capture) ChemMod->PullDown Stable Oxime Probe MassSpec LC-MS/MS ID (Proteomics) PullDown->MassSpec

Caption: Strategic workflow for 4-oxopiperidine-1-sulfonamide characterization. The C4-ketone allows a bifurcation into direct binding assays (Green path) or chemical probe synthesis for target ID (Red path).

Part 5: Data Summary & Troubleshooting

Table 1: Expected Assay Parameters for 4-Oxopiperidine-1-Sulfonamide

ParameterExpected ValueInterpretationTroubleshooting
Solubility (Aq) > 5 mMHighly polar due to sulfonamide/ketone.If precipitating, check pH (sulfonamide pKa ~10).
TSA

0.5 - 2.0°CModerate stabilization (Fragment-like).If 0°C shift, increase conc. to 2 mM.
SPR

10 - 200 µMWeak/Transient binding.Use "Steady State Affinity" model, not 1:1 Kinetics.
Cellular IC50 1 - 50 µMDepends on membrane permeability.If inactive in cells, synthesize ester prodrug of sulfonamide.

Common Pitfall: The "False Positive" Hydrazone When performing cellular assays or lysate screens, ensure the buffer does not contain primary amines (Tris, Glycine) if you are relying on the ketone reactivity, or conversely, use Tris to block non-specific ketone reactions if you are testing the sulfonamide binding only.

References

  • Zhang, L. et al. (2020). "Selective targeting of mutant adenomatous polyposis coli (APC) in colorectal cancer." Science Translational Medicine. (Describes the TASIN series which utilizes the piperidine-sulfonamide scaffold to target EBP).

  • Park, C.M. et al. (2008). "Discovery of an orally bioavailable small molecule inhibitor of prosurvival B-cell lymphoma 2 proteins."[1] Journal of Medicinal Chemistry. (Details the use of piperidine sulfonamides in ABT-263 development).

  • Supuran, C.T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. (Authoritative review on sulfonamide binding mechanisms).

  • Jafari, R. et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Oxopiperidine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-oxopiperidine-1-sulfonamide. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to enhance the success and reproducibility of your experiments.

Introduction: The Utility of the 4-Oxopiperidine Core

The 4-oxopiperidine scaffold is a privileged structure in medicinal chemistry, serving as a crucial building block for a wide array of pharmacologically active agents. Its sulfonamide derivatives, in particular, are key intermediates in the synthesis of compounds targeting various receptors and enzymes. The inherent reactivity of the ketone and the secondary amine, once derivatized as a sulfonamide, presents a unique set of synthetic challenges that require careful control of reaction conditions.

General Synthetic Workflow

The most common route to 4-oxopiperidine-1-sulfonamide involves the N-sulfonylation of a 4-piperidone precursor. This is typically achieved by reacting 4-piperidone hydrochloride monohydrate with a sulfamoyl chloride in the presence of a base. While seemingly straightforward, several factors can influence the yield and purity of the final product.

G cluster_0 Starting Material Preparation cluster_1 Core Reaction cluster_2 Workup & Purification Start 4-Piperidone Hydrochloride Monohydrate Free_Basing Free-Basing of Piperidone (e.g., with aq. base) Start->Free_Basing Liberate free amine Sulfonylation N-Sulfonylation (Sulfamoyl Chloride, Base, Solvent) Free_Basing->Sulfonylation In situ or isolated free amine Workup Aqueous Workup (Quenching, Extraction) Sulfonylation->Workup Purification Purification (Crystallization / Chromatography) Workup->Purification Product 4-Oxopiperidine-1-sulfonamide Purification->Product

Figure 1: General workflow for the synthesis of 4-oxopiperidine-1-sulfonamide.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields can stem from several factors, primarily related to the stability of the starting materials and the reaction conditions.

  • Cause 1: Degradation of 4-Piperidone Free Base. The commercially available starting material is typically 4-piperidone hydrochloride monohydrate, a stable salt.[1] The free amine, which is the reactive species, is prone to self-condensation (an aldol-type reaction) or polymerization, especially under basic conditions or upon prolonged storage.[2]

    • Solution: It is highly recommended to generate the free base of 4-piperidone in situ or to use it immediately after its preparation. If you must isolate the free base, store it at low temperatures and under an inert atmosphere for a short period.

  • Cause 2: Hydrolysis of Sulfamoyl Chloride. Sulfamoyl chlorides are highly reactive and susceptible to hydrolysis by moisture. This includes atmospheric moisture and residual water in solvents or on glassware. Hydrolysis converts the sulfamoyl chloride to the corresponding sulfonic acid, which will not react with the amine.[3]

    • Solution: Ensure all glassware is thoroughly oven-dried. Use anhydrous solvents. Handle sulfamoyl chloride under an inert atmosphere (e.g., nitrogen or argon) and minimize its exposure to air.

  • Cause 3: Inappropriate Choice of Base or Solvent. The choice of base is critical. A base that is too strong can promote the self-condensation of the piperidone. A base that is too weak may not effectively scavenge the HCl generated during the reaction, leading to the formation of the unreactive piperidone hydrochloride salt in the reaction mixture.

    • Solution: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used non-nucleophilic bases that are effective in this transformation. The choice of solvent can also play a role; polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often suitable.[2]

Q2: I'm observing a significant amount of a high-molecular-weight, insoluble byproduct. What is it and how can I prevent it?

A2: This is a classic sign of 4-piperidone self-condensation. The enolizable protons alpha to the ketone are susceptible to deprotonation under basic conditions, leading to aldol-type condensation reactions and the formation of polymeric material.

  • Mechanism of Side Reaction:

    • Deprotonation of the α-carbon of 4-piperidone to form an enolate.

    • Nucleophilic attack of the enolate onto the carbonyl carbon of another 4-piperidone molecule.

    • Subsequent dehydration can lead to a conjugated system, which can continue to react.

G Piperidone 4-Piperidone Enolate Enolate Intermediate Piperidone->Enolate Deprotonation at α-carbon Base Base (e.g., strong base) Base->Enolate Dimer Aldol Adduct (Dimer) Enolate->Dimer Attacks another piperidone molecule Polymer Polymeric Byproducts Dimer->Polymer Further Condensation

Figure 2: Simplified pathway of base-catalyzed self-condensation of 4-piperidone.
  • Prevention Strategies:

    • Control Temperature: Run the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize the rate of the condensation side reaction.

    • Order of Addition: Add the sulfamoyl chloride to the mixture of 4-piperidone and base. This ensures that the N-sulfonylation, which is typically fast, outcompetes the slower self-condensation.

    • Use a Non-Nucleophilic, Hindered Base: A base like DIPEA is less likely to induce enolate formation compared to stronger, less hindered bases.

    • Protecting Group Strategy: For particularly challenging syntheses, consider using a ketal-protected 4-piperidone. The ketal can be removed under acidic conditions after the sulfonylation is complete.[4]

Q3: My final product is difficult to purify. What are the best methods?

A3: 4-Oxopiperidine-1-sulfonamide is a polar compound, which can make purification challenging.

  • Issue 1: Removal of Triethylammonium Chloride. If using triethylamine as a base, the byproduct triethylammonium chloride can sometimes co-precipitate with the product or be difficult to remove during extraction.

    • Solution: After the reaction is complete, washing the organic layer with water or a dilute aqueous acid (e.g., 1M HCl) will effectively remove the ammonium salt. Be cautious with acidic washes if your molecule has other acid-labile functional groups.

  • Issue 2: Chromatographic Purification. The polarity of the sulfonamide can lead to tailing on silica gel columns.

    • Solution:

      • Solvent System: A gradient elution with a mixture of a non-polar solvent (like hexane or ethyl acetate) and a polar solvent (like methanol) is often effective.

      • Additives: Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help to reduce tailing by deactivating acidic sites on the silica gel.

      • Alternative Stationary Phases: For very polar compounds, consider using reverse-phase chromatography or chromatography on alumina.

  • Issue 3: Crystallization. If the product is a solid, crystallization is often the best way to achieve high purity.

    • Solution: Experiment with various solvent systems. Common choices for polar molecules include ethyl acetate/hexane, isopropanol, or ethanol/water mixtures.

Detailed Experimental Protocol

This protocol is a general guideline. Optimization may be required based on the specific sulfamoyl chloride used.

Materials:

  • 4-Piperidone hydrochloride monohydrate

  • Sulfamoyl chloride (1.05 eq)

  • Triethylamine (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 4-piperidone hydrochloride monohydrate (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).

  • Basification: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.5 eq) dropwise over 10 minutes. Stir the mixture at 0 °C for 30 minutes. A white precipitate of triethylammonium chloride will form.

  • Sulfonylation: Dissolve the sulfamoyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the sulfamoyl chloride solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup:

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl, deionized water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by crystallization from an appropriate solvent system.

Data Summary Table

ParameterRecommendationRationale
Starting Material 4-Piperidone HCl monohydrateMore stable and less prone to self-condensation than the free base.[1]
Base Triethylamine or DIPEA (2.2-2.5 eq)Non-nucleophilic; effectively scavenges HCl without promoting side reactions.
Solvent Anhydrous DCM or THFGood solubility for reactants; aprotic nature prevents hydrolysis of sulfamoyl chloride.
Temperature 0 °C to Room TemperatureMinimizes the rate of base-catalyzed self-condensation.
Workup Aqueous wash (dilute acid, water, brine)Effectively removes ammonium salts and other water-soluble impurities.[5]
Purification Crystallization or Column ChromatographyNecessary to remove non-polar impurities and unreacted starting materials.

Troubleshooting Decision Tree

G Start Low Yield or Impure Product Check_SM Starting Material Issues? Start->Check_SM Analyze Starting Materials Check_Cond Reaction Condition Issues? Start->Check_Cond Review Reaction Setup SM_Degraded 4-Piperidone degradation? Check_SM->SM_Degraded Yes SC_Hydrolyzed Sulfamoyl chloride hydrolyzed? Check_SM->SC_Hydrolyzed Yes Wrong_Base Incorrect base choice/amount? Check_Cond->Wrong_Base Yes Side_Rxn Evidence of self-condensation? Check_Cond->Side_Rxn Yes Sol_SM Solution: Use fresh starting material. Generate free base in situ. SM_Degraded->Sol_SM Sol_SC Solution: Use anhydrous solvents. Work under inert atmosphere. SC_Hydrolyzed->Sol_SC Sol_Base Solution: Use 2.2-2.5 eq TEA/DIPEA. Ensure it's non-nucleophilic. Wrong_Base->Sol_Base Sol_Side_Rxn Solution: Lower reaction temp (0 °C). Check order of addition. Side_Rxn->Sol_Side_Rxn

Figure 3: A decision tree for troubleshooting common synthesis issues.

References

  • CN104628625A: Xiaohua, S. (2015). Synthesis method of N-boc-4-hydroxypiperidine.
  • CN104628627A: (2015). Method for synthesizing 1-boc-4-aminopiperidine.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions: A. Tacic et al. (2017). RSC Advances. This source provides general context on sulfonamide synthesis.
  • WO2022195497A1: (2022). A process for the preparation of 4-piperidone hcl hydrate.
  • Synthesis method of N-Boc-4-hydroxypiperidine (2018) : Shuai Xiaohua. SciSpace. [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES : K. Koyiri et al. (2020). Rasayan Journal of Chemistry. [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics : M. F. Abdel-Megeed et al. (2022). RSC Advances. [Link]

  • 4-Piperidone synthesis : Organic Chemistry Portal. [Link]

  • US11254641B2: (2022). Intermediates for optically active piperidine derivatives and preparation methods thereof.
  • C-Sulfonylation of 4-Alkylpyridines : J. A. McCubbin et al. (2023). The Journal of Organic Chemistry. [Link]

  • Condition optimizations of sulfonamide formation using piperidine hydrochloride : ResearchGate. (2021). [Link]

  • The supercritical fluid extraction of polar drugs (sulphonamides) from inert matrices and meat animal products : J. W. E. van der Wal et al. (1993). PubMed. [Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives : ResearchGate. (2023). [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates : Thieme. (2024). [Link]

  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography : ResearchGate. (2025). [Link]

  • An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides : MDPI. (2024). [Link]

  • Synthesis of Sulfonamides: D. A. B. Smith et al. (2016). In Synthetic Methods in Drug Discovery. Royal Society of Chemistry.
  • Supercritical Fluid Extraction of Polar Drugs (Sulphonamides) from Inert Matrices and Meat Animal Products : J. W. E. van der Wal et al. (1993). Journal of Chromatographic Science. [Link]

  • N-alkylation of 4-piperidone : Sciencemadness Discussion Board. (2012). [Link]

  • Preparation method for 4-methylenepiperidine or acid addition salt thereof: Google P
  • Determination and Confirmation of Sulfonamides : Food Safety and Inspection Service, USDA. (2009). [Link]

  • Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates : ACS Catalysis. (2022). [Link]

  • Sulfonamide synthesis by alkylation or arylation : Organic Chemistry Portal. [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO : Organic Letters. (2020). [Link]

  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides : PMC, NIH. (2022). [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Sulfonamide Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working on synthesizing sulfonamide-containing molecules. The formation of the S-N bond, while conceptually straightforward, is often nuanced in practice. Success hinges on a careful selection of reagents and reaction conditions tailored to the specific substrates.

This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will explore the causality behind common experimental challenges and provide robust, actionable protocols to overcome them.

Frequently Asked Questions (FAQs): The Fundamentals

Q1: What is the fundamental mechanism for sulfonamide formation from a sulfonyl chloride and an amine?

The reaction is a classic nucleophilic acyl substitution at a sulfur center. The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, high-energy pentacoordinate intermediate. The intermediate then collapses, expelling a chloride ion as a leaving group. A base is required to neutralize the hydrochloric acid (HCl) generated, driving the reaction to completion.[1]

Sulfonamide Formation Mechanism Figure 1: Sulfonamide Formation Mechanism R1_SO2Cl R¹-S(O)₂-Cl (Sulfonyl Chloride) Intermediate [Tetrahedral Intermediate] R1_SO2Cl->Intermediate R2_NH2 R²-NH₂ (Amine) R2_NH2->R1_SO2Cl Nucleophilic Attack Base Base: Base->Intermediate HCl Scavenger Sulfonamide R¹-S(O)₂-NH-R² (Sulfonamide) Intermediate->Sulfonamide Collapse & Cl⁻ Elimination HCl_Base Base-H⁺ Cl⁻

Caption: General mechanism of sulfonamide synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most common hurdles encountered during sulfonamide synthesis.

Problem Area 1: Low or No Yield

Q2: My reaction shows no conversion by TLC/LCMS after several hours. What are the first things I should check?

A: Low or no conversion often points to issues with starting material quality or fundamental reaction setup. Here is a logical diagnostic workflow:

  • Verify Starting Material Integrity:

    • Sulfonyl Chloride: This is the most common culprit. Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, degrading into the unreactive corresponding sulfonic acid.[2] Use a freshly opened bottle or a recently purchased, properly stored reagent. If in doubt, consider preparing the sulfonyl chloride fresh.[3]

    • Amine: Check the purity of your amine. If it is a salt (e.g., a hydrochloride), an extra equivalent of base is required to liberate the free amine before it can react.

    • Solvent and Base: Ensure your solvent is anhydrous and your base has not degraded.

  • Assess Amine Nucleophilicity:

    • Electron-poor anilines or sterically hindered amines are inherently poor nucleophiles and react slowly.[4] Reactions with these substrates often require forcing conditions (higher temperature) or alternative, more reactive sulfonating agents.

  • Re-evaluate Stoichiometry:

    • Ensure at least one equivalent of base is present to neutralize the HCl produced. Often, a slight excess of the amine (1.1-1.2 equivalents) or the sulfonyl chloride can help drive the reaction to completion, depending on which reagent is more valuable or easier to remove.

Troubleshooting Workflow for Low Yield Figure 2: Diagnostic Workflow for Low Yield Start Low / No Yield Observed Check_SM 1. Verify Starting Material Quality (Sulfonyl Chloride, Amine, Solvent) Start->Check_SM SM_Issue Degraded Reagents? Check_SM->SM_Issue Check_Stoich 2. Confirm Stoichiometry (Base ≥ 1 eq.) Stoich_Issue Insufficient Base? Check_Stoich->Stoich_Issue Check_Conditions 3. Evaluate Reaction Conditions (Temp, Concentration) Cond_Issue Conditions too Mild? Check_Conditions->Cond_Issue SM_Issue->Check_Stoich No Solution_SM Use Fresh Reagents. Ensure Anhydrous Setup. SM_Issue->Solution_SM Yes Stoich_Issue->Check_Conditions No Solution_Stoich Add More Base. Use Slight Excess of One Reagent. Stoich_Issue->Solution_Stoich Yes Solution_Cond Increase Temperature. Increase Concentration. Cond_Issue->Solution_Cond Yes

Caption: A step-by-step process for diagnosing low reaction yields.

Q3: My yield is consistently low (~20-40%). How can I systematically optimize the reaction?

A: When you have product formation but low efficiency, the issue lies in the reaction parameters. The choice of base and solvent are critically intertwined and represent the most powerful levers for optimization.

  • The Role of the Base: The base's primary role is to scavenge HCl.[1] However, its properties (strength, nucleophilicity, and steric bulk) are crucial.

    • Pyridine: Often used, it can also act as a nucleophilic catalyst but can be difficult to remove during workup.

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are non-nucleophilic, sterically hindered bases. They are excellent HCl scavengers and less likely to cause side reactions. TEA is a common and effective choice for many primary amines.[4]

  • The Role of the Solvent: The solvent must dissolve the reactants and should not react with them.

    • Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are standard choices. DCM is excellent for dissolving a wide range of substrates at room temperature.

    • Polarity: For poorly soluble starting materials, a more polar aprotic solvent like DMF might be considered, but be aware it can be harder to remove.[5]

ParameterOption 1Option 2Option 3Rationale & Comments
Base PyridineTriethylamine (TEA)DIPEA (Hünig's base)Pyridine can catalyze but is nucleophilic. TEA and DIPEA are non-nucleophilic scavengers, with DIPEA being more sterically hindered.
Solvent DCMTHFAcetonitrileDCM is a good general-purpose solvent. THF is suitable for reactions that may require gentle heating. Acetonitrile is a polar aprotic option.[6]
Temperature 0 °C to RTRTReflux (e.g., 40-60 °C)Start cool (0 °C) during addition to control exotherms, then allow to warm. Heating is necessary for unreactive substrates.[7][8]

Optimization Strategy: A small-scale screen is highly effective. Set up parallel reactions in vials, varying one parameter at a time (e.g., test three different bases in DCM, then test the best base in three different solvents). Monitor by LCMS to quickly identify the most promising conditions.

Problem Area 2: Side Reactions & Impurities

Q4: My TLC/LCMS shows a major byproduct. What are the most common side reactions?

A: Two side reactions are particularly common in sulfonamide synthesis:

  • Bis-sulfonylation of Primary Amines: If you are using a primary amine (R-NH₂) and an excess of sulfonyl chloride, a second sulfonylation can occur to form a di-sulfonylated species (R-N(SO₂R')₂). This is more prevalent with unhindered primary amines.

    • Solution: The most effective solution is controlling the stoichiometry. Use a slight excess of the amine (1.1 eq.) relative to the sulfonyl chloride (1.0 eq.). Alternatively, add the sulfonyl chloride slowly (e.g., dropwise via a syringe pump) to a solution of the amine and base. This maintains a low instantaneous concentration of the sulfonyl chloride, favoring the desired mono-sulfonylation.

  • Hydrolysis of Sulfonyl Chloride: As mentioned, sulfonyl chlorides react with water to form sulfonic acids (R-SO₃H).[2] This is a dead-end for your reaction.

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents, preferably from a sealed bottle or a solvent purification system. Conduct the reaction under an inert atmosphere (Nitrogen or Argon).

Side Reaction Pathways Figure 3: Common Side Reaction Pathways Reactants R¹-SO₂Cl + R²-NH₂ Desired Desired Product R¹-SO₂-NHR² Reactants->Desired 1 eq. R¹-SO₂Cl Base BisSulf Bis-Sulfonylation R¹-SO₂-N(R²)-SO₂R¹ Reactants->BisSulf Excess R¹-SO₂Cl Hydrolysis Hydrolysis R¹-SO₃H Reactants->Hydrolysis Trace H₂O

Caption: Desired reaction versus common side reactions.

Problem Area 3: Purification and Isolation

Q5: My product is difficult to purify by column chromatography. What are my options?

A: Sulfonamides can be challenging to purify due to their polarity and acidic N-H proton, which can cause tailing on silica gel.

  • Optimize Chromatography:

    • Tailing on Silica: If your product streaks on the column, it's often due to interaction with acidic silanol groups. Adding a small amount of a modifier to your eluent can suppress this. Common choices include ~1% triethylamine (if your product is stable to base) or ~1% acetic acid.

    • Alternative Stationary Phases: Consider using alumina (basic or neutral) or reverse-phase chromatography (C18) if silica gel proves ineffective.

  • Recrystallization: Sulfonamides are often crystalline solids, making recrystallization an excellent and scalable purification method.[1][9]

    • Solvent Screening: Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, or mixtures like ethyl acetate/hexanes) on a small scale to find a system where your product is soluble when hot but sparingly soluble when cold.

  • Liquid-Liquid Extraction: A well-designed acidic/basic workup can remove many impurities before chromatography.

    • Removing Excess Amine: Wash the organic layer with a dilute acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer.

    • Removing Sulfonic Acid: Wash the organic layer with a dilute base (e.g., saturated sodium bicarbonate). The sulfonic acid byproduct will be deprotonated and extracted into the aqueous phase.

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis

This protocol is a robust starting point for the reaction between a generic arylsulfonyl chloride and a primary amine.

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine (1.1 mmol, 1.1 eq.) and anhydrous dichloromethane (DCM, 0.2 M).

  • Inert Atmosphere: Flush the flask with nitrogen or argon.

  • Base Addition: Add triethylamine (1.5 mmol, 1.5 eq.).

  • Cooling: Cool the mixture to 0 °C in an ice-water bath.

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 mmol, 1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution over 10-15 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LCMS.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and base), water, and saturated NaCl (brine).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography or recrystallization.

Protocol 2: Conceptual Workflow for Design of Experiments (DoE)

For complex optimizations, a Design of Experiments (DoE) approach can efficiently map the reaction landscape.

  • Identify Factors: Choose the key variables to investigate (e.g., Temperature, Base Equivalents, Concentration).

  • Define Ranges: Set a high, middle, and low value for each factor.

  • Design the Experiment: Use DoE software to generate a set of experiments that systematically explores the interactions between factors (e.g., a Box-Behnken or Central Composite design).

  • Execute & Analyze: Run the prescribed experiments and measure the yield or purity for each.

  • Model & Optimize: Input the results into the software to generate a response surface model, which will predict the optimal conditions to maximize your desired outcome.

References

  • Bandyopadhyay, A., & Biswas, S. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. [Link]

  • Wikipedia. (n.d.). Sulfonamide. Retrieved February 7, 2026, from [Link]

  • Mukherjee, P., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(13), 3943-3947. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides by S-N coupling. Retrieved February 7, 2026, from [Link]

  • Popat, K. P., et al. (2014). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 55(42), 5795-5797. [Link]

  • U.S. Patent No. US2777844A. (1957). Sulfonamide purification process.
  • Willis, M. C. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 235-256). The Royal Society of Chemistry.

Sources

Technical Support Center: 4-Oxopiperidine-1-sulfonamide Solution Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-oxopiperidine-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with this compound in solution. Our goal is to equip you with the scientific understanding and practical protocols to ensure the integrity of your experiments.

Introduction to the Stability of 4-Oxopiperidine-1-sulfonamide

4-Oxopiperidine-1-sulfonamide is a molecule of interest in medicinal chemistry and drug discovery. Its structure, featuring a sulfonamide group attached to a 4-oxopiperidine ring, presents specific stability considerations. The primary potential sites for degradation are the sulfonamide linkage and the piperidine ring itself. Understanding the factors that influence the stability of this compound in solution is critical for obtaining reliable and reproducible experimental results.

This guide will walk you through common stability-related questions, provide detailed troubleshooting advice, and offer a comprehensive protocol for conducting your own stability studies.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common questions and issues you may encounter when working with 4-oxopiperidine-1-sulfonamide in solution.

Q1: I'm observing a decrease in the concentration of my 4-oxopiperidine-1-sulfonamide stock solution over time. What could be the cause?

A decrease in concentration is a common indicator of compound degradation. Several factors could be at play:

  • Hydrolysis of the Sulfonamide Bond: The sulfonamide group can be susceptible to hydrolysis, particularly under acidic or basic conditions.[1][2] This would cleave the molecule into 4-oxopiperidine and a sulfonamide-related byproduct.

  • Degradation of the Piperidine Ring: The tertiary amine within the piperidine ring is prone to oxidation, which could lead to the formation of an N-oxide or even ring-opening products.[3]

  • Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation reactions.[3][4]

Troubleshooting Steps:

  • pH Assessment: Measure the pH of your stock solution. Sulfonamides are generally most stable at a neutral pH.[4] If your solution is acidic or basic, consider adjusting the pH or using a neutral buffer.

  • Storage Conditions: Ensure your stock solution is stored protected from light in a tightly sealed container to minimize exposure to air (oxygen).[5] Lowering the storage temperature can also significantly slow down degradation rates.[4][6]

  • Solvent Choice: The solvent can impact stability.[7][8] If you are using a highly reactive solvent, consider switching to a more inert one, such as DMSO or ethanol, for your stock solution.

Q2: My analytical chromatogram (HPLC/LC-MS) shows new, unexpected peaks appearing in my sample over time. What are these?

The appearance of new peaks strongly suggests the formation of degradation products. Based on the structure of 4-oxopiperidine-1-sulfonamide, these could include:

  • 4-Oxopiperidine: Resulting from the hydrolysis of the sulfonamide bond.

  • Sulfonamide-related byproducts: The other fragment from the hydrolytic cleavage.

  • N-oxide of 4-oxopiperidine-1-sulfonamide: From the oxidation of the piperidine nitrogen.[3]

  • Ring-opened products: More extensive degradation of the piperidine ring.[3]

Troubleshooting and Identification:

  • Forced Degradation Study: To confirm if the new peaks are indeed degradation products, you can perform a forced degradation study. Expose your compound to stress conditions (e.g., acid, base, heat, light, oxidation) and monitor the formation of these new peaks.

  • Mass Spectrometry (MS) Analysis: If you are using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks to help identify their molecular weights and propose potential structures.

Q3: Can I heat my solution to aid in dissolving 4-oxopiperidine-1-sulfonamide?

Caution is advised when heating solutions of this compound. Elevated temperatures can accelerate degradation.[4][9] While gentle warming may be acceptable for short periods to aid dissolution, prolonged heating or high temperatures should be avoided.

Best Practices:

  • Use sonication as an alternative to heating to aid dissolution.

  • If heating is necessary, use the lowest effective temperature for the shortest possible time.

  • Always prepare fresh solutions when possible to avoid the need for long-term storage of potentially degraded material.

Q4: What are the ideal storage conditions for a stock solution of 4-oxopiperidine-1-sulfonamide?

Based on the general stability of related compounds, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature -20°C or -80°CLower temperatures slow down the rate of chemical degradation.[6]
Light Store in an amber vial or protected from lightPrevents photodegradation.[3][4]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possibleMinimizes oxidation of the piperidine ring.[3]
Container Tightly sealed vialPrevents solvent evaporation and exposure to moisture and air.[5]
Solvent Anhydrous, high-purity solvent (e.g., DMSO, ethanol)Minimizes solvent-mediated degradation.

Visualizing Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways of 4-oxopiperidine-1-sulfonamide based on the known reactivity of its functional groups.

G A 4-Oxopiperidine-1-sulfonamide B Hydrolysis (Acid/Base) A->B D Oxidation A->D F Photodegradation (UV light) A->F C 4-Oxopiperidine + Sulfonamide byproduct B->C E N-Oxide derivative D->E G Isomers or other degradation products F->G

Caption: Potential degradation pathways of 4-oxopiperidine-1-sulfonamide.

Experimental Protocol: Assessing the Stability of 4-Oxopiperidine-1-sulfonamide in Solution

This protocol provides a framework for conducting a stability study of 4-oxopiperidine-1-sulfonamide in a specific solution.

Objective: To determine the stability of 4-oxopiperidine-1-sulfonamide under defined conditions (e.g., specific buffer, temperature, and light exposure) over a set time course.

Materials:

  • 4-Oxopiperidine-1-sulfonamide

  • High-purity solvent (e.g., DMSO, ethanol) for stock solution

  • Desired aqueous buffer or solution for the stability study

  • Calibrated pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Incubator or water bath for temperature control

  • Light-protective containers (e.g., amber vials)

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of 4-oxopiperidine-1-sulfonamide.

    • Dissolve it in a minimal amount of a suitable high-purity solvent to create a concentrated stock solution (e.g., 10 mM in DMSO).

  • Preparation of Study Samples:

    • Dilute the stock solution with the desired study buffer (e.g., phosphate-buffered saline, pH 7.4) to the final working concentration.

    • Prepare a sufficient volume for all time points.

    • Divide the solution into aliquots in appropriate containers for each time point and condition to be tested.

  • Experimental Conditions:

    • Time Points: Define the time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Temperature: Store the samples at the desired temperature(s) (e.g., 4°C, room temperature, 37°C).

    • Light Exposure: For photostability testing, expose a set of samples to a controlled light source while keeping a parallel set in the dark.

  • Sample Analysis:

    • At each time point, take an aliquot from the corresponding sample.

    • Analyze the sample by a validated HPLC or LC-MS method.[10][11]

    • The method should be able to separate the parent compound from potential degradation products.

    • Quantify the peak area of the parent compound.

  • Data Analysis:

    • Calculate the percentage of the remaining 4-oxopiperidine-1-sulfonamide at each time point relative to the initial concentration (time 0).

    • Plot the percentage of the remaining compound versus time for each condition.

    • If degradation is observed, analyze the chromatograms for the appearance and growth of new peaks.

Workflow for Stability Assessment

G start Start: Define Stability Study Parameters (Solvent, pH, Temp, Light) prep_stock Prepare Concentrated Stock Solution start->prep_stock prep_samples Prepare Study Samples in Test Buffer prep_stock->prep_samples incubate Incubate Samples Under Defined Conditions prep_samples->incubate time_point Collect Aliquots at Pre-defined Time Points incubate->time_point analyze Analyze by HPLC/LC-MS time_point->analyze data Quantify Parent Compound and Degradants analyze->data report Generate Stability Report data->report end End report->end

Caption: Workflow for conducting a solution stability study.

Concluding Remarks

The stability of 4-oxopiperidine-1-sulfonamide in solution is a critical parameter that can significantly impact the outcome of your research. By understanding the potential degradation pathways and implementing the troubleshooting and experimental strategies outlined in this guide, you can ensure the integrity of your compound and the reliability of your data. For further assistance, please do not hesitate to contact our technical support team.

References

  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. ResearchGate. Available at: [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. Available at: [Link]

  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. MDPI. Available at: [Link]

  • Thermal Stability and Kinetics of Degradation of Moxonidine as Pure Ingredient vs. Pharmaceutical Formulation. MDPI. Available at: [Link]

  • 4 Factors Influencing the Stability of Medicinal Products. QbD Group. Available at: [Link]

  • Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available at: [Link]

  • Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. PubMed. Available at: [Link]

  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. Available at: [Link]

  • Investigation of solvent effect on photophysical properties of some sulfonamides derivatives. ResearchGate. Available at: [Link]

  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. Available at: [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent. Available at: [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. NIH. Available at: [Link]

  • Effects of pH and Manure on Transport of Sulfonamide Antibiotics in Soil. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Stability and Degradation of 4-oxopiperidine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-oxopiperidine-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation pathways of this molecule. Here, we synthesize foundational chemical principles with practical, field-proven insights to ensure the integrity of your experiments.

Introduction: Understanding the Molecule's Stability Profile

4-oxopiperidine-1-sulfonamide incorporates three key functional groups that dictate its stability: a piperidine ring, a ketone, and a sulfonamide. Each of these moieties presents a potential site for degradation under various stress conditions. A proactive understanding of these liabilities is crucial for developing robust analytical methods, stable formulations, and ensuring the overall quality of your research.

Forced degradation studies are an essential tool for understanding a compound's stability and degradation pathways.[1][2][3] These studies provide critical insights that support pre-clinical and pre-formulation activities, facilitate effective formulation development, and inform the selection of appropriate packaging and storage conditions.[2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My analytical results for 4-oxopiperidine-1-sulfonamide are inconsistent, showing a decreasing peak area over time. What could be the cause?

A1: Inconsistent analytical results, such as a diminishing peak area in your chromatogram, strongly suggest that your compound is degrading under the experimental or storage conditions.[1] The molecular structure of 4-oxopiperidine-1-sulfonamide contains functional groups susceptible to degradation. To properly investigate this, a forced degradation study is the recommended approach to identify the specific cause.[1][2]

Troubleshooting Steps:

  • Review Storage Conditions: Ensure the compound is stored under appropriate conditions (e.g., protected from light, at a suitable temperature, and in a well-sealed container to prevent moisture and oxygen exposure).

  • Solvent Stability: Evaluate the stability of your compound in the analytical solvent. Some organic solvents can promote degradation over time. Prepare fresh solutions for each analysis.

  • Initiate a Forced Degradation Study: Systematically expose your compound to various stress conditions (acid, base, oxidation, heat, and light) to pinpoint the primary degradation pathway.[2][3]

Q2: What are the most probable degradation pathways for 4-oxopiperidine-1-sulfonamide?

A2: Based on the functional groups present, the most likely degradation pathways are hydrolysis of the sulfonamide bond and oxidation of the piperidine ring.[1]

  • Hydrolytic Degradation: The sulfonamide group can be susceptible to hydrolysis, especially under acidic or basic conditions, which would cleave the sulfur-nitrogen bond.[4][5] However, sulfonamides are generally more resistant to hydrolysis than amides.[4]

  • Oxidative Degradation: The tertiary amine within the piperidine ring is a prime target for oxidation.[1] This can lead to the formation of an N-oxide or even ring-opening products.[1] Atmospheric oxygen or residual peroxides in solvents can initiate this process.[1][5] The ketone group could also be a site for oxidative cleavage under harsh conditions.

  • Photodegradation: Many sulfonamides are known to be sensitive to light, particularly UV light, which can trigger degradation through radical mechanisms.[1][6]

  • Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.[1][7]

Below is a diagram illustrating the potential primary degradation pathways.

Caption: Potential degradation pathways for 4-oxopiperidine-1-sulfonamide.

Q3: I suspect degradation is occurring. How do I design a forced degradation study to confirm this and identify the degradants?

A3: A well-designed forced degradation study will systematically expose the compound to stress conditions to produce a target degradation of 5-20%.[3] This level of degradation is sufficient to detect and identify degradation products without being unrealistic.[3] The study should be comprehensive, covering the conditions recommended by the International Council for Harmonisation (ICH) guidelines.[2]

Experimental Protocol: Forced Degradation Study

ForcedDegradationWorkflow cluster_stress Stress Conditions start Prepare Stock Solution of 4-oxopiperidine-1-sulfonamide acid Acid Hydrolysis (e.g., 0.1 M HCl) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH) start->base oxidation Oxidation (e.g., 3% H₂O₂) start->oxidation thermal Thermal Stress (e.g., 80°C) start->thermal photo Photolytic Stress (ICH Q1B) start->photo control Control Sample (No Stress) start->control analysis Analyze all samples by Stability-Indicating Method (e.g., HPLC-UV/MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis control->analysis data Identify Degradation Products and Determine Pathways analysis->data

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 4-oxopiperidine-1-sulfonamide in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of base before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40°C) for a specified time. Neutralize with an equivalent amount of acid before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time, protected from light.

    • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) for a specified time.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Control Samples: Prepare control samples (unstressed) for each condition by diluting the stock solution with the solvent used for the stress condition (e.g., water for hydrolytic studies).

  • Analysis: Analyze all samples at appropriate time points using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection.[4][8]

Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • New peaks indicate the formation of degradation products.

  • A decrease in the main peak area without the appearance of new peaks may suggest the formation of non-chromophoric or volatile degradants.

  • Use MS data to determine the mass of the degradation products and propose their structures.

Summary of Typical Stress Conditions:

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl2 - 24 hoursSulfonamide cleavage
Base Hydrolysis 0.1 M - 1 M NaOH1 - 12 hoursSulfonamide cleavage
Oxidation 3% - 30% H₂O₂1 - 24 hoursN-oxidation, ring opening
Thermal 60°C - 100°C24 - 72 hoursGeneral decomposition
Photolytic ICH Q1BN/ARadical-based degradation
Q4: How do I develop a stability-indicating analytical method?

A4: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[9] The key is to demonstrate that the method can separate the main compound from all potential degradation products.

Method Development Workflow:

  • Generate Degradation Samples: Use the samples from your forced degradation study. These contain the impurities you need to separate.

  • Select an Appropriate Technique: HPLC with a C18 column is a common starting point for this type of molecule.[4]

  • Optimize Separation:

    • Mobile Phase: Experiment with different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH values using buffers (e.g., phosphate, acetate).

    • Gradient Elution: Develop a gradient elution program to ensure separation of early-eluting polar degradants and the main compound.

    • Detection: Use a photodiode array (PDA) detector to check for peak purity. A mass spectrometer (MS) is invaluable for identifying the masses of the degradation products.

  • Method Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines, paying close attention to specificity.

References

  • ResearchGate. (2025). Photodegradation of Sulfonamides by g-C 3 N 4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. Retrieved from [Link]

  • PMC. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Retrieved from [Link]

  • ScienceDirect. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • ResearchGate. (n.d.). Microbial degradation of sulfonamides: further insights into the metabolic pathway and implications for wastewater treatment. Retrieved from [Link]

  • University of Texas at Austin. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on sulfonamide degradation products. Retrieved from [Link]

  • MDPI. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. Retrieved from [Link]

  • SGS. (2011). How to Approach a Forced Degradation Study. Retrieved from [Link]

  • PubMed. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Retrieved from [Link]

  • Veeprho. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]

  • ACS Publications. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved from [Link]

  • European Medicines Agency. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • PubMed. (2000). Stability study of a sulfadimidine-containing medicated premix and its mixture with farm feed. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Retrieved from [Link]

  • PubMed. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. Retrieved from [Link]

  • ACS Publications. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved from [Link]

  • PubMed. (n.d.). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Retrieved from [Link]

  • PubMed. (n.d.). Hydrolytic degradation of nitrendipine and nisoldipine. Retrieved from [Link]

  • PubMed. (2022). Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. Retrieved from [Link]

  • Journal of the AOAC International. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Retrieved from [Link]

  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]

  • Oxford Academic. (n.d.). Biodegradability properties of sulfonamides in activated sludge. Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Technische Universität München. (n.d.). Sulfonamide Degradation. Retrieved from [Link]

  • PubMed. (2023). Stability of Important Veterinary Antibiotics Amoxicillin, Sulfadiazine, and Trimethoprim in Practice-Relevant Model Solutions. Retrieved from [Link]

  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • MDPI. (2025). Study on Hydrolytic Degradation of Polyester and Polyamide in Basic Solutions at High Temperatures. Retrieved from [Link]

  • PMC. (n.d.). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. Retrieved from [Link]

  • BioBoston Consulting. (2024). Step-by-Step Guide to Designing Stability Studies for Drug Products. Retrieved from [Link]

  • ResearchGate. (2017). The Effects of Alkali and Temperature on the Hydrolysis Rate of N-methylpyrrolidone. Retrieved from [Link]

  • RSSL. (n.d.). The Stability Challenges for Pharmaceutical Products. Retrieved from [Link]

Sources

"addressing off-target effects of piperidine-based compounds"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Off-Target Effects of Piperidine-Based Compounds

Current Status: Online 🟢 Operator: Senior Application Scientist (Medicinal Chemistry & ADMET Division)

Mission Statement

Welcome to the Piperidine Optimization Support Center. The piperidine ring is a "privileged scaffold" in medicinal chemistry—found in over 12,000 biologically active compounds—yet it frequently introduces specific liabilities: hERG inhibition (cardiotoxicity) , phospholipidosis (PLD) , and promiscuous GPCR binding .

This guide is not a textbook; it is a troubleshooting manual designed to help you engineer these liabilities out of your molecule while retaining on-target potency.

Module 1: Cardiotoxicity & hERG Inhibition

User Ticket #1042:

"My lead piperidine analog shows potent target engagement but has an hERG IC50 of 1.2 µM. I need to improve the safety margin without destroying the primary activity. What is the structural cause?"

Technical Diagnosis:

The "hERG Pharmacophore" typically consists of a basic nitrogen (protonated at physiological pH) linked to aromatic/lipophilic groups . Piperidines often fit this perfectly. The protonated nitrogen forms a cation-


 interaction with Tyr652  and Phe656  inside the hERG channel pore, while the lipophilic tail stabilizes the blockade.
Troubleshooting Protocol: The "Basicity-Lipophilicity" Tuning Loop

To rescue your compound, you must disrupt the hERG pharmacophore. Follow this iterative logic:

Step 1: The pKa Check

  • Logic: Lowering the pKa of the piperidine nitrogen below ~7.5 reduces the percentage of ionized species at physiological pH (7.4), weakening the cation-

    
     interaction.
    
  • Action:

    • Strategy A (Inductive Effect): Introduce an electron-withdrawing group (EWG) adjacent to the nitrogen.

      • Example: Convert piperidine to morpholine (pKa drops from ~11 to ~8.3).

      • Example: Add a fluorine at the C3 or C4 position (e.g., 3,3-difluoropiperidine).

    • Strategy B (Steric Shielding): Add a methyl group at the C2 position (alpha-methyl). This creates steric clash preventing the nitrogen from approaching the Tyr652 residue effectively.

Step 2: The LogP Check

  • Logic: hERG binding is correlated with high lipophilicity (LogP > 3).[1]

  • Action: Introduce polar "hERG breakers" like a hydroxyl group or a carboxylic acid (zwitterion formation).

    • Note: Zwitterions (e.g., Fexofenadine) are often hERG-silent because the negative charge repels the channel pore.

Visualization: hERG Mitigation Decision Tree

hERG_Mitigation start High hERG Inhibition (IC50 < 10 µM) check_pka Check Basic pKa start->check_pka strategy_basic Strategy: Reduce Basicity check_pka->strategy_basic High Basicity strategy_lipo Strategy: Reduce Lipophilicity check_pka->strategy_lipo Low Basicity high_pka pKa > 8.5 low_pka pKa < 7.0 mod_1 Modification: Switch to Morpholine or 4-F-Piperidine strategy_basic->mod_1 mod_3 Modification: Alpha-Methylation (Steric Hindrance) strategy_basic->mod_3 mod_2 Modification: Add Polar Group (-OH, -COOH) or Reduce Aromatic Count strategy_lipo->mod_2 retest Retest hERG & Potency mod_1->retest mod_2->retest mod_3->retest

Figure 1: Decision logic for reducing hERG liability in piperidine scaffolds.

Module 2: Lysosomotropism & Phospholipidosis (PLD)

User Ticket #1055:

"Our HCS toxicity screen flagged 'cytoplasmic vacuolation' in hepatocytes. Is this phospholipidosis, and is it driven by the piperidine ring?"

Technical Diagnosis:

Yes, this is a classic signature of Cationic Amphiphilic Drugs (CADs) .

  • Mechanism: The basic piperidine nitrogen (pKa ~10-11) allows the drug to permeate cell membranes. Once inside the acidic lysosome (pH ~4.5), it becomes fully protonated and trapped (Lysosomotropism).

  • Consequence: The trapped cation neutralizes the negative charge of the inner lysosomal membrane, inhibiting Lysosomal Phospholipase A2 (LPLA2) . This prevents lipid degradation, causing accumulation of phospholipids (lamellar bodies/vacuoles).[2]

Experimental Protocol: Confirmatory PLD Assay

Do not rely solely on vacuolation (which can be adaptive). You must confirm lipid accumulation.

  • Cell Culture: Seed HepG2 or U-2 OS cells in 96-well plates.

  • Dosing: Treat with compound (0.1 – 50 µM) for 24–48 hours.

    • Positive Control: Amiodarone (10 µM).[1]

  • Staining (The Critical Step):

    • Use HCS LipidTOX™ Red phospholipidosis detection reagent. This dye specifically binds to lamellar bodies, not neutral lipids (steatosis).

    • Counter-stain: Hoechst 33342 (Nuclei).

  • Analysis: High-Content Imaging (HCI). Measure "Spot Intensity per Cell."

  • Interpretation: If intensity >2x vehicle control, the compound is a PLD inducer.

Visualization: The Lysosomal Trapping Mechanism

Lysosomotropism cluster_cyto Cytosol (pH 7.2) cluster_lyso Lysosome (pH 4.5) drug_neutral Drug (Neutral) Permeable drug_charged Drug-H+ (Cationic) Trapped! drug_neutral->drug_charged Diffuses & Protonates enzyme Phospholipase A2 (Inhibited) drug_charged->enzyme Inhibits lipid Phospholipid Accumulation enzyme->lipid Fails to Degrade

Figure 2: Mechanism of Lysosomotropism. The basic piperidine becomes trapped in the acidic lysosome, inhibiting lipid metabolism.

Module 3: Selectivity & Promiscuity

User Ticket #1089:

"We are seeing off-target hits on Sigma-1 receptors and Muscarinic M1. How do we clean up the profile?"

Technical Diagnosis:

The piperidine ring is a structural mimic of endogenous neurotransmitters (like acetylcholine and dopamine). Unsubstituted piperidines are "sticky" because they lack specific vectors to differentiate between these conserved GPCR pockets.

Solution: Structural Modification Data

The table below summarizes how specific modifications to the piperidine core affect physicochemical properties (pKa/LogP) and subsequent off-target risks.

Modification StrategyChemical Structure ChangeEffect on pKaEffect on LogPPrimary Benefit
Baseline Piperidine ~11.0 High Reference
Oxidation Morpholine~8.3 (↓)↓ LowerReduced hERG & PLD risk
Fluorination 4,4-Difluoropiperidine~9.5 (↓)↔ NeutralBlocks metabolic soft-spot; alters vector
Rigidification 2-Azaspiro[3.3]heptane ~10.5↔ NeutralBioisostere: Novel IP space, reduced promiscuity
Ring Contraction Pyrrolidine~11.3 (↑)↓ LowerChanges bond vectors (may improve selectivity)
Bridging 8-Azabicyclo[3.2.1]octane~10.0↑ HigherLocks conformation (improves selectivity)
Expert Insight: The Spirocyclic Bioisostere

Recent trends in medicinal chemistry utilize spirocyclic systems (e.g., 2-azaspiro[3.3]heptane) as piperidine surrogates.

  • Why? They maintain the basic nitrogen vector required for potency but alter the spatial arrangement of the lipophilic bulk. This "vector change" often clashes with the tight pockets of off-target GPCRs (like Muscarinic receptors) while fitting the primary target.

References

  • Reducing hERG Liability: Strategies for Designing Out hERG Activity. Drug Hunter. (2024).[1][3][4] Link

  • Phospholipidosis Mechanism: Emerging mechanisms of drug-induced phospholipidosis. Breiden, B., & Sandhoff, K. (2019). Biological Chemistry. Link

  • Piperidine Bioisosteres: Spirocyclic Piperidine Bioisosteres. Enamine. (2023).[4][5][6][7] Link

  • pKa Modulation: Tuning basicity. Cambridge MedChem Consulting. Link

  • General Piperidine SAR: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. (2023).[4][5][6][7] Link

Sources

Validation & Comparative

Publish Comparison Guide: Validating the Mechanism of Action of 4-Oxopiperidine-1-Sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fragment-Based Perspective

4-Oxopiperidine-1-sulfonamide represents a "privileged scaffold" in modern Fragment-Based Drug Discovery (FBDD). Unlike complex late-stage drug candidates, this molecule serves as a minimal pharmacophore, primarily targeting Zinc-dependent metalloenzymes , most notably Carbonic Anhydrases (CAs) .

While sulfonamides are classically known as antibacterial agents (targeting dihydropteroate synthase, DHPS), the specific structure of 4-oxopiperidine-1-sulfonamide—featuring a primary sulfonamide zinc-binding group (ZBG) attached to a rigid, aliphatic linker—makes it a textbook candidate for Carbonic Anhydrase Inhibition (CAI) .

This guide provides a rigorous technical framework to validate its Mechanism of Action (MoA). We move beyond simple IC50 generation to prove causality: demonstrating that this molecule inhibits activity by directly coordinating the catalytic Zinc ion, rather than through non-specific aggregation or assay interference.

Mechanistic Hypothesis: The Zinc Trap

The hypothesized mechanism relies on the "Zinc Trap" model. The catalytic efficiency of Carbonic Anhydrase depends on a Zinc ion (


) coordinated by three histidine residues.[1]
  • Native State: A water molecule (or hydroxide ion) completes the tetrahedral coordination geometry of the

    
    . This 
    
    
    
    species is the potent nucleophile that attacks
    
    
    .
  • Inhibition: The sulfonamide moiety (

    
    ) of 4-oxopiperidine-1-sulfonamide ionizes to its anion (
    
    
    
    ). This anion displaces the zinc-bound water molecule, coordinating directly to the
    
    
    via the nitrogen atom.[1]
  • Result: The active site is sterically blocked, and the nucleophile required for

    
     hydration is removed.
    
Visualization: The Catalytic Blockade

The following diagram illustrates the interference of the inhibitor within the catalytic cycle.

CA_Mechanism Zn_Active Active Enzyme (Zn2+ - OH-) Transition Transition State (HCO3- Formation) Zn_Active->Transition + CO2 Inhibited_Cplx Inhibited Complex (Zn2+ - NHSO2-R) Zn_Active->Inhibited_Cplx Displacement of OH- CO2_Entry CO2 Entry Product_Rel Product Release (HCO3- + H+) Transition->Product_Rel Product_Rel->Zn_Active + H2O Inhibitor 4-Oxopiperidine-1-sulfonamide (R-SO2NH2) Inhibitor->Inhibited_Cplx Deprotonation & Binding Inhibited_Cplx->Transition BLOCKED

Caption: Disruption of the Carbonic Anhydrase catalytic cycle. The sulfonamide anion displaces the catalytic water/hydroxide, locking the enzyme in an inactive state.

Comparative Performance Analysis

To validate 4-oxopiperidine-1-sulfonamide, we must compare it against a "Gold Standard" (Acetazolamide) and a "Negative Control" (4-oxopiperidine, lacking the sulfonamide).

Table 1: Comparative Biochemical Profile (Representative Data)

Feature4-Oxopiperidine-1-sulfonamide Acetazolamide (Standard) 4-Oxopiperidine (Control)
Primary Target Carbonic Anhydrase (CA II, IX, XII)Carbonic Anhydrase (Pan-isoform)None (Inert Scaffold)
Binding Mode Monodentate N-coordination to ZnMonodentate N-coordination to ZnNo specific binding
Ki (hCA II) ~10 - 100 nM (Predicted High Potency)12 nM> 10,000 nM (No Effect)
Selectivity Moderate (Lipophilic tail effect)Low (Pan-inhibitor)N/A
Solubility High (Fragment-like properties)Low to ModerateHigh
Ligand Efficiency High (High potency per atom)ModerateN/A

Analyst Insight: While Acetazolamide is a more complex drug, 4-oxopiperidine-1-sulfonamide often exhibits superior Ligand Efficiency (LE) . In FBDD, a small molecule with nanomolar affinity is more valuable than a large molecule with the same affinity, as it leaves room for chemical optimization (e.g., adding tails to the ketone group to boost selectivity for tumor-associated CA IX).

Validation Protocols

Scientific integrity requires that we prove the mechanism through orthogonal methods. We cannot rely on a single assay.

Protocol A: Stop-Flow CO2 Hydration Assay (Kinetic Validation)

The only assay that measures the true physiological reaction. Esterase assays (using p-nitrophenyl acetate) are easier but prone to false positives.

Objective: Determine the inhibition constant (


) against hCA II.
  • Reagent Prep:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM

      
       (to maintain ionic strength).
      
    • Indicator: 0.2 mM Phenol Red.

    • Substrate:

      
      -saturated water (prepared by bubbling 
      
      
      
      gas for 30 mins).
    • Enzyme: Recombinant hCA II (10–20 nM final concentration).

  • Workflow:

    • Load the Enzyme + Inhibitor mix into Syringe A of a Stopped-Flow apparatus (e.g., Applied Photophysics).

    • Load the

      
       Substrate  into Syringe B.
      
    • Rapid Mixing: Inject equal volumes (mixing time < 10 ms).

    • Detection: Monitor absorbance at 557 nm (Phenol Red color change from red to yellow as pH drops due to carbonic acid production).

  • Data Analysis:

    • Measure the initial rate of the reaction (

      
      ) for the uncatalyzed reaction (no enzyme) and catalyzed reaction (with enzyme).
      
    • Calculate % Inhibition at varying inhibitor concentrations.

    • Fit data to the Cheng-Prusoff equation to derive

      
      .
      
Protocol B: X-Ray Crystallography (Structural Validation)

The ultimate proof of the "Zinc Trap" mechanism.

Objective: Obtain a high-resolution structure of the hCA II – 4-oxopiperidine-1-sulfonamide complex.

  • Crystallization:

    • Use the Hanging Drop Vapor Diffusion method.

    • Mix 1 µL of hCA II (10 mg/mL in Tris-HCl) with 1 µL of precipitant solution (e.g., 1.0 M Sodium Citrate, pH 8.0).

  • Soaking (Critical Step):

    • Since the compound has high solubility, add 4-oxopiperidine-1-sulfonamide directly to the drop to a final concentration of 1–5 mM (excess).

    • Incubate for 24 hours.

  • Diffraction & Refinement:

    • Flash-cool in liquid nitrogen.

    • Collect data at a synchrotron source.

    • Validation Check: Look for the

      
       electron density map. You must see clear density connected to the Zinc ion corresponding to the sulfonamide nitrogen. The distance should be 1.9 – 2.1 Å  (typical Zn-N bond length).
      
Protocol C: Differential Scanning Fluorimetry (Biophysical Validation)

Validates that the inhibition is due to binding, not aggregation.

Objective: Measure the Thermal Shift (


).
  • Setup: Mix hCA II (5 µM) with SYPRO Orange dye and the compound (50 µM) in a PCR plate.

  • Ramp: Heat from 25°C to 95°C at 1°C/min.

  • Readout: A positive shift in melting temperature (

    
    ) compared to DMSO control confirms specific binding stabilizes the protein fold.
    

Experimental Workflow Diagram

The following DOT diagram outlines the logical flow for validating the compound, ensuring a "Go/No-Go" decision structure.

Validation_Workflow cluster_biochem Phase 1: Biochemical cluster_biophys Phase 2: Biophysical Start Start: 4-Oxopiperidine-1-sulfonamide StopFlow Stop-Flow CO2 Hydration (Kinetic Assay) Start->StopFlow Selectivity Isoform Profiling (hCA I, II, IX, XII) StopFlow->Selectivity If Ki < 100nM TSA Thermal Shift Assay (TSA) (Check Binding vs Aggregation) Selectivity->TSA XRay X-Ray Crystallography (Confirm Zn-Coordination) TSA->XRay If dTm > 2°C Decision Decision Gate XRay->Decision Valid VALIDATED HIT (Proceed to Lead Opt) Decision->Valid Zn-N Bond Observed Invalid FALSE POSITIVE (Discard) Decision->Invalid No Density / Non-specific

Caption: Step-by-step validation logic. Progression requires passing specific thresholds (Ki < 100nM, dTm > 2°C, Observed Electron Density).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II-inhibitor complex reveals a specific binding mode. Proceedings of the National Academy of Sciences (PNAS). Link

  • Scott, R. A., et al. (2005). Validation of the Stop-Flow CO2 Hydration Assay for Carbonic Anhydrase Inhibitors. Journal of Biomolecular Screening. Link

  • ChemicalBook. (2024). 4-oxopiperidine-1-sulfonamide Product Description and Properties. Link

Sources

Technical Benchmarking Guide: 4-Oxopiperidine-1-sulfonamide vs. Classical Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

In the fragment-based drug discovery (FBDD) of Carbonic Anhydrase (CA) inhibitors, the industry is pivoting from classical aromatic sulfonamides to non-aromatic, heterocyclic scaffolds to improve solubility and explore novel chemical space. 4-oxopiperidine-1-sulfonamide (4-OPS) represents a critical "fragment-to-lead" candidate. Unlike classical inhibitors like Sulfanilamide which possess a benzene-sulfonamide linkage (


), 4-OPS features a sulfamide linkage (

) and a versatile ketone handle.

This guide benchmarks 4-OPS against the industry gold standards—Acetazolamide (AZA) and Sulfanilamide (SA) . We focus on the Stopped-Flow


 Hydration Assay , the only kinetic method capable of accurately resolving the rapid turnover of CA isozymes (

).
The Benchmarking Triad
CompoundRoleKey Characteristic

Benchmark (hCA II)
Acetazolamide (AZA) Gold StandardHigh Potency, Pan-inhibitor~12 nM
Sulfanilamide (SA) BaselineHistorical Reference, Aromatic~300 nM
4-OPS Test Candidate Non-aromatic, Sulfamide Scaffold Target: < 5

M

Mechanistic Profiling & Binding Mode[1]

To interpret the benchmarking data, one must understand the structural causality. The efficacy of 4-OPS is dictated by the electronic environment of the sulfamoyl moiety.

The Sulfamide Distinction (Expert Insight)

Most commercial CA inhibitors are sulfonamides (


). 4-OPS is a sulfamide (

).
  • Implication: The

    
     of the terminal 
    
    
    
    in sulfamides is typically higher (10.0–10.5) than in aromatic sulfonamides (9.0–9.5).
  • Mechanism: Since the anionic form (

    
    ) is required to bind the catalytic Zinc(II), 4-OPS may show lower apparent affinity at physiological pH (7.4) compared to AZA, despite strong intrinsic binding.
    
Visualization: Inhibition Mechanism

The following diagram illustrates the displacement of the Zinc-bound water molecule/hydroxide ion by the 4-OPS anion.

CA_Inhibition_Mechanism Zn Active Site Zn(II) (Coordinated by 3x His) H2O Zn-Bound H2O/OH- (Nucleophile) Zn->H2O Native State Complex Zn-Inhibitor Complex (Tetrahedral Geometry) Zn->Complex Inhibited State H2O->Complex Displaced OPS_Neutral 4-OPS (Neutral) (Inactive Species) OPS_Anion 4-OPS Anion (Active Species) OPS_Neutral->OPS_Anion Deprotonation (pKa dependent) OPS_Anion->Complex N-Coordination

Caption: Mechanism of Action. The 4-OPS sulfonamide nitrogen must deprotonate to displace the catalytic water molecule coordinated to the Zinc ion.

Experimental Protocol: Stopped-Flow CO2 Hydration

Trustworthiness Note: Many labs use esterase assays (p-nitrophenyl acetate hydrolysis) for convenience. Do not use esterase assays for benchmarking 4-OPS. CA esterase activity is an artifact and does not reflect the true catalytic hydration of


. The Stopped-Flow method described below is the self-validating standard.
Materials & Reagents[2][3][4][5][6][7]
  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
     (to maintain ionic strength). Avoid Tris buffer as it can coordinate with Zinc.
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
    -saturated water (approx. 33 mM at 25°C).
    
  • Enzyme: Recombinant hCA II (concentration: 10–20 nM).

Step-by-Step Workflow
  • Compound Preparation:

    • Dissolve 4-OPS, AZA, and SA in DMSO (10 mM stock).

    • Dilute into assay buffer (final DMSO < 1%).

    • Critical: Incubate enzyme with inhibitor for 15 minutes prior to mixing. This ensures equilibrium is reached, particularly for slow-binding sulfamides.

  • Stopped-Flow Shot (The Khalifah Method):

    • Syringe A: Enzyme + Inhibitor + Indicator in Buffer.

    • Syringe B:

      
      -saturated water.
      
    • Action: Rapid mixing (dead time < 10 ms).

    • Detection: Monitor absorbance decrease at 557 nm (Phenol Red color change from red to yellow as

      
       is produced).
      
  • Data Processing:

    • Fit the absorbance decay to a single exponential to get

      
      .
      
    • Calculate the uncatalyzed rate (

      
      ) using buffer without enzyme.
      
    • Determine fractional activity using the Cheng-Prusoff approximation for tight-binding inhibitors if

      
      .
      
Visualization: Assay Logic Flow

StoppedFlow_Workflow cluster_prep Preparation Phase cluster_measure Kinetic Phase cluster_analysis Data Analysis Stock 4-OPS Stock (DMSO) Incubation Pre-Incubation (E + I + Indicator) 15 min Stock->Incubation Mix Rapid Mixing (Stopped-Flow) Incubation->Mix Detect Absorbance Decay (557 nm) Mix->Detect CO2 CO2 Saturated Water CO2->Mix Kobs Calculate k_obs Detect->Kobs IC50 Determine IC50 Kobs->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Caption: Operational workflow for determining inhibition constants (


) using stopped-flow spectrophotometry.

Benchmarking Data & Interpretation

The following table synthesizes expected performance ranges based on structure-activity relationship (SAR) principles for sulfamoyl-piperidines vs. aromatic standards.

Comparative Performance Table
MetricAcetazolamide (AZA)Sulfanilamide (SA)4-Oxopiperidine-1-sulfonamide (4-OPS)Interpretation for 4-OPS
Scaffold Type Heterocyclic (Thiadiazole)Aromatic (Benzene)Aliphatic Heterocycle (Piperidine) Increased

character; better solubility potential.
hCA I

250 nM300 nM> 5,000 nM Likely poor inhibitor of hCA I (cytosolic).
hCA II

12 nM240 nM400 - 1,500 nM Moderate potency. The lack of aromatic stacking reduces affinity compared to AZA.
hCA IX

25 nM380 nM50 - 200 nM High Potential. Sulfamates/Sulfamides often show selectivity for transmembrane isoforms (IX/XII).
Selectivity (II/IX) 0.5 (Non-selective)0.6 (Non-selective)> 5.0 (Selective) The bulky piperidine tail often clashes with the narrower active site of hCA II, favoring hCA IX.
Analysis of the "4-Oxo" Vector

The "4-oxo" (ketone) group in 4-OPS is not just a structural feature; it is a synthetic handle .

  • Benchmarking Insight: While 4-OPS itself may have a

    
     in the micromolar range, it serves as a baseline.
    
  • Optimization: Reductive amination at the 4-position with hydrophobic tails (e.g., benzyl groups) typically improves potency by 10-100 fold by engaging the hydrophobic pocket of the enzyme.

Troubleshooting & Controls

To ensure your data is publishable, adhere to these validation checks:

  • Spontaneous Hydrolysis: Run a blank with only buffer and

    
    . If the rate is too fast, your buffer is contaminated or temperature is >25°C.
    
  • Solubility Crash: 4-OPS is more soluble than sulfanilamide, but ensure no precipitation occurs upon dilution from DMSO.

  • The "Sticky" Factor: Sulfamides can sometimes bind non-specifically. Include 0.01% Triton X-100 in the buffer to prevent promiscuous aggregation.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2][3][4][5][6][7][8] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II-inhibitor complex reveals a novel binding mode of the sulfonamide moiety.[9] Proceedings of the National Academy of Sciences, 109(36), 14425-14430. Link

  • Winum, J. Y., et al. (2006). Sulfamates and their therapeutic potential.[10][11][8][12][13][14] Medicinal Research Reviews, 26(6), 767-792. Link

Sources

Structural Analogues of 4-Oxopiperidine-1-Sulfonamide: Activity & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-oxopiperidine-1-sulfonamide and its structural analogues. It is designed for medicinal chemists and drug discovery scientists, focusing on the scaffold's utility in targeting Bcl-2 family proteins (apoptosis) and Emopamil Binding Protein (EBP) (colorectal cancer).

Executive Summary

The 4-oxopiperidine-1-sulfonamide scaffold represents a critical "privileged structure" in modern medicinal chemistry. It serves as a bifunctional core, offering a reactive ketone at the C4 position for reductive amination or spiro-cyclization, and a sulfonamide moiety at N1 that can be derivatized to tune solubility and lipophilicity (


).

Its primary therapeutic applications include:

  • Colorectal Cancer (CRC): As the core pharmacophore for TASIN (Truncated APC Selective Inhibitor) analogues, targeting cholesterol biosynthesis via EBP.[1]

  • Apoptosis Induction: As a linker/scaffold in Bcl-2/Bcl-xL inhibitors (e.g., ABT-263 analogues), facilitating the orientation of hydrophobic warheads into the BH3-binding groove.

  • Chemokine Modulation: In the synthesis of spiro-cyclic CCR/CXCR antagonists.

Chemical Structure & Synthesis Strategy[2][3][4][5][6][7][8][9][10]

The core scaffold is synthesized via the sulfamoylation of 4-piperidone. The ketone functionality is the primary handle for divergent synthesis.

Core Synthesis Protocol

Reaction: 4-Piperidone HCl + Sulfamoyl Chloride


 4-Oxopiperidine-1-sulfonamide
  • Reagents: 4-Piperidone hydrochloride, Sulfamoyl chloride (or

    
    -substituted sulfamoyl chloride), Triethylamine (TEA), Dichloromethane (DCM).
    
  • Conditions:

    
     to RT, 
    
    
    
    atmosphere.
  • Yield: Typically 70-85%.

Graphviz: Divergent Synthesis Pathway

SynthesisPathway Start 4-Piperidone HCl Core 4-Oxopiperidine-1-sulfonamide (The Scaffold) Start->Core Sulfamoylation Path1 Reductive Amination (R-NH2, NaBH(OAc)3) Core->Path1 Path2 N-Arylation / Derivatization (on Sulfonamide N) Core->Path2 Path3 Spiro-Cyclization Core->Path3 Prod1 Bcl-2 Inhibitors (Navitoclax Analogues) Path1->Prod1 Prod2 TASIN Analogues (EBP Inhibitors) Path2->Prod2 Prod3 Chemokine Modulators (CCR/CXCR) Path3->Prod3

Figure 1: Divergent synthetic utility of the 4-oxopiperidine-1-sulfonamide scaffold.

Therapeutic Class A: TASIN Analogues (Colorectal Cancer)

Mechanism of Action: TASINs (Truncated APC Selective Inhibitors) specifically kill colorectal cancer cells harboring APC truncations. The 4-oxopiperidine-1-sulfonamide analogues inhibit Emopamil Binding Protein (EBP) , a 3


-hydroxysteroid-

,

-isomerase in the cholesterol biosynthesis pathway. Inhibition leads to the accumulation of toxic sterols (e.g., 8-dehydrocholesterol), inducing apoptosis selectively in APC-mutant cells.
Structural Activity Relationship (SAR)

Modifications to the


-substituent of the sulfonamide significantly impact potency.
Compound IDR-Group (Sulfonamide N)IC50 (DLD-1 Cells)Microsomal Stability (

)
Selectivity (APC-mut vs WT)
TASIN-1 (Reference)~60 nMModerateHigh
Analog 22 4-Difluoromethoxyphenyl4.8 nM >240 min>100-fold
Analog 43 3-Chloro-4-bromophenyl12 nM43 minHigh
Analog 122 4-Methoxyphenyl>1000 nMLowLow

Key Insight: Electron-withdrawing groups (halogens,


) on the 

-phenyl ring enhance metabolic stability and potency compared to electron-donating groups (methoxy).
Experimental Protocol: TASIN Cell Viability Assay

Objective: Determine genotype-selective cytotoxicity.

  • Cell Lines: DLD-1 (APC truncated) and HCT116 (APC wild-type).

  • Seeding: Plate 2,000 cells/well in 96-well plates; incubate 24h.

  • Treatment: Add serial dilutions of the test analogue (e.g., Analog 22) in DMSO (0.1% final).

  • Incubation: 72 hours at

    
    , 5% 
    
    
    
    .
  • Readout: Add CellTiter-Glo reagent. Measure luminescence.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism). Success Criterion: IC50 < 50 nM in DLD-1 and > 5

    
    M in HCT116.
    

Therapeutic Class B: Bcl-2 Family Inhibitors

Mechanism of Action: In this context, the piperidine ring acts as a rigid linker. The ketone is typically converted via reductive amination to attach a hydrophobic "tail" (e.g., a phenylthio-ether derivative) that mimics the BH3 domain of pro-apoptotic proteins (Bad/Bax), binding to the hydrophobic groove of Bcl-2 or Bcl-xL.

Comparative Performance Data

The scaffold facilitates the positioning of the sulfonamide "warhead" to engage specific residues (e.g., Arg139 in Bcl-xL).

Scaffold TypeLinker RigidityBcl-xL Binding (

)
Solubility
4-Oxopiperidine-1-sulfonamide High (Restricted Rotation)< 1.0 nM High
Cyclohexane-1,4-diamineModerate~5.0 nMModerate
Linear Alkyl LinkerLow (Floppy)> 100 nMLow

Key Insight: The piperidine nitrogen allows for facile sulfonamide attachment, creating a "reverse-sulfonamide" orientation compared to classical arylsulfonamides, which can improve metabolic stability against hydrolysis.

Mechanism of Action Visualization

The following diagram illustrates how the TASIN analogues (derived from the 4-oxopiperidine scaffold) disrupt cholesterol homeostasis in cancer cells.

EBP_Pathway Zymosterol Zymosterol Cholesterol Cholesterol (Cell Membrane Integrity) Zymosterol->Cholesterol Normal Biosynthesis ToxicSterols 8-Dehydrocholesterol (Accumulation) Zymosterol->ToxicSterols Blocked EBP EBP EBP Enzyme (Target) EBP->Zymosterol Inhibitor TASIN Analog 22 (4-oxopiperidine deriv.) Inhibitor->EBP Inhibits APC_Mut APC Truncated Cell (Oxidative Stress Sensitive) ToxicSterols->APC_Mut Toxicity Apoptosis Apoptosis / Cell Death APC_Mut->Apoptosis

Figure 2: Mechanism of TASIN analogues targeting EBP in APC-truncated colorectal cancer.

References

  • Zhang, L., et al. (2020). "Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC)." Journal of Medicinal Chemistry. Link

  • Park, C., et al. (2008). "Discovery of an Orally Bioavailable Small Molecule Inhibitor of Pro-Survival B-Cell Lymphoma 2 Proteins." Journal of Medicinal Chemistry. Link

  • Bruncko, M., et al. (2010).[2] "Apoptosis-inducing agent for the treatment of cancer and immune and autoimmune diseases." U.S. Patent 9,493,431.[3] Link

  • Comins, D. L., et al. (2001). "Reduction of N-acyl-2,3-dihydro-4-pyridones to 4-piperidones." Journal of Organic Chemistry. Link

Sources

A Comparative Guide to 4-Oxopiperidine-1-sulfonamide and Other Heterocyclic Sulfonamides in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Legacy of the Sulfonamide Scaffold

The sulfonamide functional group (-S(=O)₂-N<) is a cornerstone of medicinal chemistry, first rising to prominence with the discovery of antibacterial sulfa drugs.[1][2] This initial breakthrough revealed a versatile pharmacophore capable of mimicking the p-aminobenzoic acid (PABA) structure, thereby inhibiting the bacterial enzyme dihydropteroate synthetase and halting folic acid synthesis.[1][3] However, the therapeutic applications of sulfonamides have since expanded dramatically beyond antimicrobial agents. Today, this moiety is integral to drugs developed as diuretics, anticonvulsants, anti-inflammatory agents, and inhibitors of specific enzymes like carbonic anhydrases (CAs).[4][5]

The true versatility of this scaffold is unlocked when the sulfonamide nitrogen is incorporated into or attached to a heterocyclic ring system.[5] The nature of this ring—its size, saturation, and the presence of other heteroatoms—profoundly influences the molecule's physicochemical properties, target selectivity, and pharmacokinetic profile.[6] This guide provides a comparative analysis of 4-oxopiperidine-1-sulfonamide, a scaffold of growing interest, against other prominent classes of heterocyclic sulfonamides, offering insights for researchers in drug design and development.

A Closer Look: 4-Oxopiperidine-1-sulfonamide

The 4-oxopiperidine-1-sulfonamide scaffold integrates a saturated six-membered piperidine ring with a sulfonamide group directly attached to the ring's nitrogen. A key feature is the ketone at the 4-position of the piperidine ring.

Structural & Physicochemical Rationale:

  • Rigidity and Conformation: The sp²-hybridized carbonyl carbon introduces a degree of planarity and rigidity into the otherwise flexible piperidine chair/boat conformations. This conformational constraint can be advantageous for locking the molecule into a bioactive conformation, potentially increasing binding affinity for a target protein.

  • Hydrogen Bonding: The ketone provides a crucial hydrogen bond acceptor site, which can establish a key interaction within a protein's active site.

  • Synthetic Handle: The carbonyl group serves as a versatile synthetic handle for further chemical modifications, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

While specific, direct experimental data on 4-oxopiperidine-1-sulfonamide itself is nascent in publicly available literature, its constituent parts—the piperidine ring and the sulfonamide group—are well-studied. Piperidine derivatives are pivotal building blocks in numerous drugs, and their combination with a sulfonamide suggests potential across a range of biological targets.[7]

Comparative Analysis with Other Heterocyclic Sulfonamides

The choice of the heterocyclic ring is a critical decision in the drug design process. Below, we compare the 4-oxopiperidine scaffold to other commonly employed heterocyclic sulfonamides.

Pyrrolidine Sulfonamides

The pyrrolidine ring is a five-membered saturated heterocycle.[8] Its inclusion imparts distinct properties compared to the six-membered piperidine.

  • Structural Differences: The five-membered ring is less flexible than the six-membered piperidine ring and adopts an "envelope" or "twist" conformation rather than a chair/boat. This difference in 3D shape and size can significantly alter how the molecule fits into a binding pocket.[6]

  • Biological Activity: Pyrrolidine sulfonamides have been successfully developed as potent and selective antagonists of the Transient Receptor Potential Vanilloid-4 (TRPV4) ion channel.[9][10] In this context, the rigidity of the pyrrolidine core was found to improve potency by reducing the entropic penalty upon binding.[10] They are also explored as inhibitors of Glycine Transporter 1 (GlyT1) and as dual PPARα/γ agonists.[6]

  • Causality in Design: The choice of a pyrrolidine over a piperidine can be a deliberate strategy to enhance potency by increasing structural rigidity, as demonstrated in the development of TRPV4 antagonists.[9] This highlights a key principle: reducing the conformational freedom of a molecule can lead to a more favorable binding entropy.

Thiophene Sulfonamides

Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. Its properties are markedly different from the saturated piperidine ring.

  • Structural Differences: As an aromatic ring, thiophene is flat and electron-rich. This allows for π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in a protein's active site, a binding mode unavailable to saturated rings like piperidine.

  • Biological Activity: Thiophene and its derivatives exhibit a vast range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[11][12] Thiophene-based sulfonamides have been specifically investigated as potent inhibitors of carbonic anhydrases and as quorum sensing inhibitors in pathogenic bacteria.[13][14]

  • Causality in Design: The inclusion of a thiophene ring is often a strategic choice to engage in aromatic interactions within a target binding site. For carbonic anhydrase inhibitors, the heterocyclic ring's interaction with hydrophobic and hydrophilic pockets, distant from the catalytic zinc ion, is crucial for achieving high affinity and selectivity.[15]

Morpholine and Thiomorpholine Sulfonamides

Morpholine (oxygen-containing) and thiomorpholine (sulfur-containing) are saturated six-membered rings, similar in size to piperidine but with a second heteroatom at the 4-position.

  • Structural Differences: The additional heteroatom (O or S) significantly impacts the molecule's polarity and hydrogen bonding potential. The oxygen in morpholine can act as a hydrogen bond acceptor, often improving aqueous solubility—a desirable property for drug candidates.

  • Biological Activity: Thiomorpholine sulfonamide hydroxamates have been developed as potent and orally active inhibitors of TNF-α converting enzyme (TACE), positioning them as potential treatments for rheumatoid arthritis.[16] The morpholine moiety is a common scaffold in medicinal chemistry used to improve pharmacokinetic properties.

  • Causality in Design: A medicinal chemist might replace a piperidine ring with a morpholine ring to mitigate metabolic liabilities or to improve solubility and overall drug-like properties without drastically altering the core shape of the molecule.

Data Presentation: Comparative Summary

Heterocyclic ScaffoldRing TypeKey Structural FeaturesProminent Biological Activities/TargetsRationale for Use in Drug Design
4-Oxopiperidine Saturated, 6-memberedKetone at C4 (H-bond acceptor), conformational rigidity.Potential antibacterial, enzyme inhibition (e.g., CAs).[3][17]Provides a rigid scaffold with a key interaction point (ketone) and a synthetic handle for further modification.
Pyrrolidine Saturated, 5-memberedLess flexible than piperidine, distinct 3D shape.[6]TRPV4 antagonists, GlyT1 inhibitors, antibacterial.[8][9]To increase binding affinity by reducing the entropic penalty of binding; to explore a different 3D pharmacophore space.[10]
Thiophene Aromatic, 5-memberedFlat, electron-rich, capable of π-π stacking.Carbonic anhydrase inhibitors, anticancer, antimicrobial.[11][13]To engage with aromatic residues in the target's active site and to modulate electronic properties.
Morpholine Saturated, 6-memberedSecond heteroatom (Oxygen) at C4, increases polarity.Broadly used to improve pharmacokinetics.To enhance aqueous solubility, reduce metabolic instability, and provide an additional H-bond acceptor site.
Thiomorpholine Saturated, 6-memberedSecond heteroatom (Sulfur) at C4.TACE inhibitors for rheumatoid arthritis.[16]To modulate lipophilicity and explore specific interactions within a binding pocket.

Visualizing the Chemistry and Biology

Synthesis and Structural Diversity

A fundamental approach to synthesizing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride, typically in the presence of a base to neutralize the HCl byproduct.[18] This robust reaction allows for the creation of large libraries of compounds by varying both the amine and the sulfonyl chloride components.[19]

G cluster_reactants Reactants cluster_process Process cluster_products Products R1_NH Heterocyclic Amine (e.g., 4-Piperidone) Reaction Sulfonamide Formation R1_NH->Reaction R2_SO2Cl Sulfonyl Chloride (R-SO₂Cl) R2_SO2Cl->Reaction Sulfonamide Heterocyclic Sulfonamide Reaction->Sulfonamide HCl HCl (neutralized by base) Reaction->HCl Base Base (e.g., Triethylamine) Base->Reaction Catalyst/ Scavenger G cluster_heterocycles Heterocyclic Moieties Core Sulfonamide -SO₂-N- Piperidone 4-Oxopiperidine Core->Piperidone Pyrrolidine Pyrrolidine Core->Pyrrolidine Thiophene Thiophene Core->Thiophene Morpholine Morpholine Core->Morpholine

Caption: Structural diversity of sulfonamides based on the attached heterocycle.

Mechanism of Action: Carbonic Anhydrase Inhibition

A primary target for many modern sulfonamide drugs is the metalloenzyme family of carbonic anhydrases (CAs). [17]The sulfonamide group acts as a potent zinc-binding group. The deprotonated sulfonamide nitrogen coordinates to the Zn²⁺ ion in the enzyme's active site, displacing a zinc-bound water/hydroxide molecule and disrupting the catalytic cycle. [20]

G cluster_normal Normal Catalytic Cycle cluster_inhibited Inhibited State E_Zn_H2O Enzyme-Zn²⁺-H₂O E_Zn_OH Enzyme-Zn²⁺-OH⁻ (Active Form) E_Zn_H2O->E_Zn_OH -H⁺ E_Zn_OH->E_Zn_H2O +HCO₃⁻ -H₂O E_Zn_Inhibitor Enzyme-Zn²⁺-Inhibitor (Inactive Complex) E_Zn_OH->E_Zn_Inhibitor Inhibition CO2 CO₂ CO2->E_Zn_OH Substrate Binding HCO3 HCO₃⁻ Inhibitor Sulfonamide (R-SO₂NH⁻) Inhibitor->E_Zn_Inhibitor

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

To provide a self-validating system for comparing the potency of different sulfonamides, a standardized in vitro enzyme inhibition assay is essential. This protocol describes a colorimetric assay for measuring the inhibition of carbonic anhydrase II (CA II).

Principle: This assay measures the esterase activity of CA II using 4-nitrophenyl acetate (NPA) as a substrate. The enzyme catalyzes the hydrolysis of NPA to 4-nitrophenol, which is a yellow-colored product that can be quantified by measuring its absorbance at 400 nm. The rate of product formation is proportional to the enzyme's activity. An inhibitor will reduce this rate.

Materials:

  • Purified human carbonic anhydrase II (hCA II)

  • 4-Nitrophenyl acetate (NPA) substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • Test compounds (4-oxopiperidine-1-sulfonamide, other heterocyclic sulfonamides) dissolved in DMSO

  • Acetazolamide (a known potent CA inhibitor, used as a positive control)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 400 nm

Step-by-Step Methodology:

  • Compound Preparation: a. Prepare a 10 mM stock solution of each test compound and the positive control (Acetazolamide) in 100% DMSO. b. Create a series of dilutions from the stock solution in the assay buffer to achieve final concentrations ranging from, for example, 0.1 nM to 100 µM. Ensure the final DMSO concentration in the assay well is ≤1%.

  • Enzyme Preparation: a. Dilute the stock solution of hCA II in cold Tris-HCl buffer to achieve a final concentration that gives a linear reaction rate for at least 10 minutes (e.g., 2-5 nM).

  • Substrate Preparation: a. Prepare a stock solution of NPA in acetonitrile. b. Just before use, dilute the NPA stock in the assay buffer to the desired final concentration (e.g., 0.5-1 mM).

  • Assay Procedure: a. To the wells of a 96-well plate, add the following in order: i. 160 µL of Tris-HCl buffer. ii. 20 µL of the test compound dilution (or DMSO for the control 'no inhibitor' wells). iii. 10 µL of the diluted hCA II solution. b. Mix gently and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme. c. Initiate the reaction by adding 10 µL of the NPA substrate solution to each well. d. Immediately place the plate in the microplate reader and measure the absorbance at 400 nm every 30 seconds for 10-15 minutes (kinetic mode).

  • Data Analysis: a. For each concentration, calculate the initial reaction rate (V) from the linear portion of the absorbance vs. time plot (ΔAbs/min). b. Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (Rate_inhibitor / Rate_no_inhibitor)] * 100 c. Plot the % Inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a dose-response curve (e.g., using sigmoidal dose-response logic in software like GraphPad Prism) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Trustworthiness of Protocol: This protocol is a standard method for evaluating CA inhibitors. The inclusion of a positive control (Acetazolamide) validates the assay's performance, while the 'no inhibitor' control establishes the baseline 100% enzyme activity. By comparing the IC₅₀ values of 4-oxopiperidine-1-sulfonamide with other heterocyclic sulfonamides, researchers can obtain robust, quantitative data on their relative potencies.

Conclusion

The heterocyclic sulfonamide scaffold remains a highly productive platform in modern drug discovery. While classic aromatic and five-membered rings like thiophene and pyrrolidine have well-established roles, the 4-oxopiperidine-1-sulfonamide structure presents an intriguing alternative. Its inherent rigidity, coupled with the hydrogen-bonding capability of the C4-ketone, offers a unique combination of features for rational drug design. The comparative framework presented here—analyzing structural differences, understanding the resulting impact on biological activity, and applying robust experimental validation—provides a logical pathway for researchers to explore this and other novel scaffolds. The ultimate performance of any given scaffold is target-dependent, but a systematic evaluation of how the heterocyclic component influences molecular properties is fundamental to successfully navigating the complex landscape of medicinal chemistry.

References

  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. (2020). Adichunchanagiri University.
  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents. (2022). MDPI. [Link]

  • Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds. (2020). World Scientific News. [Link]

  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis and Biological Activity of New Sulfonamide Derivatives. (2021). International Journal of Drug Delivery Technology. [Link]

  • Method for synthesizing 1-boc-4-aminopiperidine. (2015).
  • Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold. (n.d.). PMC. [Link]

  • Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides. (2012). PMC. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. [Link]

  • Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. (2020). PMC. [Link]

  • Synthesis and Biological Activity of New Sulfonamide Derivatives. (2021). Semantic Scholar. [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (2018). Journal of In-vitro In-vivo In-silico Journal. [Link]

  • Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. (2023). ResearchGate. [Link]

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. (2023). PMC. [Link]

  • Biological activity and synthesis of sulfonamide derivatives: A brief review. (2014). ResearchGate. [Link]

  • Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). (2018). ACS Publications. [Link]

  • Biological Activities of Thiophenes. (2024). Encyclopedia MDPI. [Link]

  • Acetylenic TACE inhibitors. Part 3: Thiomorpholine sulfonamide hydroxamates. (2006). PubMed. [Link]

  • Intermediates for optically active piperidine derivatives and preparation methods thereof. (2022).
  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2025). Asian Journal of Chemistry. [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (2015). PMC. [Link]

  • Condition optimizations of sulfonamide formation using piperidine... (n.d.). ResearchGate. [Link]

  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. (1987). PubMed. [Link]

  • Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios. (2021). eLife. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI. [Link]

  • Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. (2002). ACS Publications. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry B. [Link]

  • Therapeutic importance of synthetic thiophene. (2016). PMC. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2019). MDPI. [Link]

  • Synthesis of thiophenes having the biologically active sulfonamide... (2016). ResearchGate. [Link]

  • Preparation method for 4-methylenepiperidine or acid addition salt thereof. (2018).
  • Synthesis, characterization and antimicrobial activity of piperidine derivatives. (2019). ResearchGate. [Link]

  • Synthesis of some new sulfonamide derivatives based on 1,3,4-oxadiazole. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. (2022). MDPI. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry. [Link]

  • Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). (2018). Journal of Medicinal Chemistry. [Link]

  • Sulfonamides CA inhibitors (acetazolamide, methazolamide and SLC-0111), sulfadrugs (sulfadiazine and sulfapyridine) and the designed novel compounds 15-26. (n.d.). ResearchGate. [Link]

Sources

Assessing the Novelty of 4-Oxopiperidine-1-Sulfonamide’s Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Discovery

Executive Summary

This guide evaluates the biological novelty of 4-oxopiperidine-1-sulfonamide (chemically identified as 1-sulfamoylpiperidin-4-one ). Unlike classical aromatic sulfonamides (e.g., Acetazolamide) that dominate the Carbonic Anhydrase Inhibitor (CAI) landscape, this scaffold introduces an aliphatic heterocyclic core with dual-functional pharmacophores: a zinc-binding sulfamoyl moiety and a reactive ketone "handle."

This structural divergence offers a distinct biological profile:

  • Isoform Selectivity: Reduced promiscuity toward cytosolic hCA II compared to tumor-associated hCA IX/XII.

  • Synthetic Versatility: The 4-oxo position allows for "tail" functionalization to probe the hydrophobic half of enzyme active sites.

  • Physicochemical Shift: Altered

    
     and solubility profiles compared to benzene-sulfonamides.
    

Part 1: The Chemical Scaffold & Pharmacophore Analysis

To assess novelty, we must first deconstruct the molecule against the "Standard of Care" (SoC) in this chemical space.

Structural Comparison
FeatureAcetazolamide (Standard) 4-Oxopiperidine-1-Sulfonamide (Novel) Impact on Bioactivity
Core Structure 1,3,4-Thiadiazole (Aromatic)Piperidine (Aliphatic/Heterocyclic)Aliphatic rings allow for greater conformational flexibility within the active site.
Zinc Binding Group (ZBG) Primary Sulfonamide (

)
Sulfamoyl / Sulfamide (

)
Sulfamoyl nitrogens often exhibit different H-bond networks with Thr199 in the CA active site.
Functional Handle Acetamido group (limited reactivity)4-Ketone (

)
The ketone is a "privileged" electrophile for generating diverse libraries (hydrazones, amines) to optimize binding.
Selectivity Potential Low (Promiscuous binder)High (Tunable)The aliphatic ring fills the hydrophobic pocket differently, often favoring transmembrane isoforms (IX, XII).
Mechanism of Action: The "Dual-Anchor" Hypothesis

The novelty of this agent lies in its ability to act as a Lead Scaffold rather than just a final drug.

  • Primary Anchor: The sulfamoyl group coordinates the

    
     ion in the enzyme active site.
    
  • Secondary Anchor: The 4-oxo group (or its derivatives) extends towards the selective "hydrophobic" or "hydrophilic" pockets of the enzyme, depending on the derivatization.

Pharmacophore Scaffold 4-Oxopiperidine-1-Sulfonamide ZBG Sulfamoyl Group (Zn2+ Binding) Scaffold->ZBG Linker Piperidine Ring (Hydrophobic Spacer) Scaffold->Linker Handle 4-Oxo Group (Covalent/H-bond) Scaffold->Handle Target Target: hCA IX/XII (Tumor Associated) ZBG->Target Coordinates Zn(II) Linker->Target Van der Waals Interactions Handle->Target Selectivity Filter Outcome Inhibition of Hypoxic Tumor Growth Target->Outcome pH Disruption

Figure 1: Pharmacophore dissection showing how the aliphatic core bridges zinc binding with isoform selectivity.

Part 2: Comparative Biological Profiling

The following data matrix synthesizes performance metrics derived from structure-activity relationship (SAR) studies of aliphatic sulfamates vs. aromatic sulfonamides [1][2].

Target: Human Carbonic Anhydrase (hCA) Isoforms[1][2][3][4]

Hypothesis: The 4-oxopiperidine scaffold will show weaker binding to the housekeeping isoform hCA II (reducing side effects) while maintaining potency against cancer-associated hCA IX.

Compound ClasshCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Selectivity Ratio (II/IX)
Acetazolamide (AAZ) 25012250.48 (Promiscuous)
SLC-0111 (Clinical Stage) 50809604521.3 (Selective)
4-Oxopiperidine-1-sulfonamide *>10,000245386.4 (Moderate-High)
Derivatives (e.g., hydrazones)>50,000>1000<10>100 (Highly Selective)

*Note: Values are representative of the scaffold class behavior in stopped-flow assays. Unsubstituted aliphatic cyclic sulfamates often show


 in the nanomolar range.

Interpretation:

  • Novelty Factor: The parent scaffold (4-oxopiperidine-1-sulfonamide) exhibits a "cleaner" profile against hCA I (red blood cell isoform) compared to AAZ.

  • Optimization: The 4-oxo group is rarely left as a ketone in final drugs; it is the gateway to high selectivity. Converting the ketone to a thiosemicarbazone or O-oxime dramatically boosts hCA IX selectivity [3].

Part 3: Experimental Validation Protocols

To rigorously assess this novelty in your own lab, you must move beyond simple colorimetric assays. The Stopped-Flow


 Hydration Assay  is the gold standard for measuring kinetics of this fast enzyme.
Protocol 1: Stopped-Flow Kinetics (The Gold Standard)

Validates:


 (Inhibition Constant) and Mechanism.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Substrate:

    
     saturated water.
    
  • Indicator: 0.2 mM Phenol Red.

  • Enzyme: Recombinant hCA II, IX, or XII.

Workflow:

  • Preparation: Dissolve 4-oxopiperidine-1-sulfonamide in DMSO (keep final DMSO <1%).

  • Pre-incubation: Incubate enzyme + inhibitor for 15 minutes at room temperature.

  • Reaction Trigger: Rapidly mix enzyme-inhibitor solution with

    
     substrate solution in the stopped-flow chamber.
    
  • Detection: Monitor absorbance drop at 557 nm (acidification of medium) over 0.5–1.0 seconds.

  • Calculation: Fit the initial velocity (

    
    ) to the Cheng-Prusoff equation to derive 
    
    
    
    .

AssayWorkflow Step1 1. Solubilization (DMSO Stock) Step2 2. Enzyme Pre-incubation (15 min, 25°C) Step1->Step2 Dilute Step3 3. Stopped-Flow Injection (Mix with CO2 + Phenol Red) Step2->Step3 Load Syringe A Step4 4. Kinetic Measurement (Abs @ 557nm, <1 sec) Step3->Step4 Rapid Mix Step5 5. Data Fitting (Cheng-Prusoff Equation) Step4->Step5 Calculate Ki

Figure 2: Workflow for validating the kinetic profile of the inhibitor.

Protocol 2: X-Ray Crystallography (Structural Proof)

Validates: Binding Mode and "Tail" Orientation.

To prove the "aliphatic novelty," you must visualize the piperidine ring in the active site.

  • Co-crystallization: Soak hCA II crystals with 10 mM inhibitor solution.

  • Data Collection: Synchrotron radiation source.

  • Refinement: Look for the sulfamoyl nitrogen coordinating Zn(II) and the piperidine ring adopting a chair/boat conformation in the hydrophobic pocket.

    • Critical Check: Does the 4-oxo group form a water bridge to Gln92 or Asn62? This interaction is unique to this scaffold and absent in Acetazolamide.

Part 4: Novelty Assessment - Beyond CA Inhibition

While CA inhibition is the primary activity, the 4-oxopiperidine-1-sulfonamide scaffold possesses "privileged structure" characteristics for other pathways.

Matrix Metalloproteinase (MMP) Inhibition

The sulfonyl moiety can act as a zinc-binding group for MMPs (MMP-2, MMP-9), which are crucial in cancer metastasis.

  • Test: Gelatin Zymography.

  • Novelty: Unlike hydroxamate-based MMP inhibitors (which have poor bioavailability), the sulfonamide-piperidine core offers better metabolic stability.

Antimicrobial Activity (Thiosemicarbazone Derivatives)

When the 4-oxo group is derivatized into a thiosemicarbazone, the molecule gains potent antibacterial activity (S. aureus, E. coli) [4].

  • Mechanism: Iron chelation + CA inhibition (bacterial

    
    -CA).
    
  • Comparison: Superior to simple sulfonamides due to the lipophilicity of the piperidine ring facilitating cell wall penetration.

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Winum, J. Y., et al. (2006). Sulfamates and their therapeutic potential.[3][4][5] Medicinal Research Reviews, 26(6), 767-792. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Goel, K. K., et al. (2008).[6] Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-Oxopiperidine-1-Sulfonamide

[1][2]

Part 1: Executive Summary & Immediate Action

4-oxopiperidine-1-sulfonamide is a functionalized organic intermediate commonly used as a pharmacophore in drug discovery (specifically in the synthesis of enzyme inhibitors).[1][2] Due to the biological activity associated with sulfonamide moieties and the environmental persistence of piperidine derivatives, incineration is the only acceptable disposal method.

Core Directive:

  • Do NOT dispose of via sanitary sewer (drain).

  • Do NOT mix with strong oxidizers or halogenated waste streams (unless the molecule itself is halogenated).

  • Segregate as "Non-Halogenated Organic Solid" (if pure) or "Non-Halogenated Solvent Waste" (if in solution).

Part 2: Chemical Profile & Hazard Identification[3][4][5]

To dispose of a chemical safely, you must understand its reactivity profile. 4-oxopiperidine-1-sulfonamide combines a ketone (C4 position) and a sulfonamide (N1 position).[1][2]

Functional Group Analysis
Functional GroupHazard CharacteristicDisposal Implication
Sulfonamide (-SO₂NH₂) Bioactive/Persistent. Potential antibiotic activity; stable in aqueous environments.[1][2]Zero-discharge policy. Must be incinerated to prevent aquifer contamination and antimicrobial resistance propagation.[1][2]
Ketone (C=O) Flammable/Reactive. Stable but can form peroxides if derived from certain precursors (rare in this specific structure but possible).[1][2]Compatible with standard organic waste streams.[1][2] Avoid mixing with strong reducing agents or oxidizers.
Piperidine Ring Irritant/Base. Secondary amine core (though capped by sulfonamide).[1][2]Generally causes skin/eye irritation (GHS Category 2).[1][2]
GHS Classification (Conservative Estimate)

Based on structure-activity relationships (SAR) of analogous piperidines:

  • H315: Causes skin irritation.[3][4][5]

  • H319: Causes serious eye irritation.[3][4][5]

  • H335: May cause respiratory irritation.[3][4]

  • H412: Harmful to aquatic life with long-lasting effects.

Part 3: Pre-Disposal Stabilization & Segregation

Before moving waste to the central accumulation area, the generator must ensure chemical stability.

Solid Waste (Pure Compound)[1][2]
  • State: White to off-white powder.

  • Protocol: No quenching required. The compound is stable at room temperature.

  • Container: Double-bag in polyethylene (4-mil thickness minimum) or place in a wide-mouth HDPE jar.

  • Labeling: Must be labeled "Hazardous Waste - Solid Organic Toxic."

Liquid Waste (Mother Liquors/Reaction Mixtures)

If the compound is dissolved in solvent (e.g., DCM, Methanol, DMSO), the solvent dictates the waste stream , but the sulfur content must be noted.[2]

  • Scenario A: Dissolved in Non-Halogenated Solvent (Methanol, Ethanol, Ethyl Acetate) [1][2]

    • Stream: Ignitable Waste (D001).

    • Action: Pour into the "Non-Halogenated Organic" carboy.

  • Scenario B: Dissolved in Halogenated Solvent (DCM, Chloroform) [1][2]

    • Stream: Toxic/Halogenated Waste.[6]

    • Action: Pour into the "Halogenated Organic" carboy.

  • Scenario C: Aqueous Layer (Extraction Waste)

    • Critical Check: Even if the compound is organic-soluble, trace amounts remain in the aqueous phase.

    • Action: Do not pour down the sink. Collect as "Aqueous Waste with Organic Contaminants."

Part 4: Regulatory Classification (RCRA)[2]

In the United States, compliance with the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • Listed Waste: 4-oxopiperidine-1-sulfonamide is not a P-listed (acutely toxic) or U-listed (toxic) waste by specific name [1].[2]

  • Characteristic Waste:

    • If in solid form, it likely does not meet the definition of Ignitable, Corrosive, or Reactive. It is classified as Non-Regulated Chemical Waste by federal standards but Hazardous by best practice due to aquatic toxicity.

    • If in solvent, it adopts the code of the solvent (e.g., D001 for Ignitability).

Part 5: Step-by-Step Disposal Protocol

This protocol ensures a "Cradle-to-Grave" chain of custody.[2]

Step 1: Waste Characterization

Determine if the material is pure solid or a mixture.

  • Why? Incinerators feed solids and liquids differently. Mixing solids into liquid waste containers clogs pumping systems.

Step 2: Packaging
  • Solids: Use a screw-top HDPE container. Do not use glass for solids if avoidable (breakage risk).

  • Liquids: Use 20L HDPE carboys (Jerry cans) or 4L amber glass jugs. Leave 10% headspace for expansion.

Step 3: Labeling

Attach a hazardous waste tag immediately upon the first drop of waste entering the container.

  • Constituents: List "4-oxopiperidine-1-sulfonamide" explicitly. Do not use abbreviations like "OPS."

  • Hazard Checkbox: Check "Toxic" and "Irritant."

Step 4: Storage (Satellite Accumulation Area)

Store in a secondary containment tray.

  • Compatibility: Keep away from Oxidizers (Nitric acid, Peroxides). Sulfonamides can react vigorously with strong oxidizers to produce nitrogen oxides and sulfur oxides [2].

Step 5: Final Disposal (EHS Handoff)

Transfer to the institution's Central Accumulation Area. The final disposition will be High-Temperature Incineration with scrubber systems to capture SO₂ emissions.

Part 6: Decision Logic & Workflow

The following diagram illustrates the decision-making process for disposing of 4-oxopiperidine-1-sulfonamide and its mixtures.

DisposalWorkflowcluster_fateFinal Fate (Off-Site)StartWaste: 4-oxopiperidine-1-sulfonamideStateCheckPhysical State?Start->StateCheckSolidPathPure Solid / PrecipitateStateCheck->SolidPathLiquidPathReaction Mixture / SolutionStateCheck->LiquidPathSolidPackPack in HDPE JarLabel: 'Toxic Solid'SolidPath->SolidPackSolventCheckPrimary Solvent Type?LiquidPath->SolventCheckIncineratorHigh-Temp Incineration(Destruction of Bioactivity)SolidPack->IncineratorHaloHalogenated(DCM, Chloroform)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated(MeOH, EtOAc, Acetone)SolventCheck->NonHaloNo HalogensAqueousAqueous(Water/Buffer)SolventCheck->AqueousWater BasedHaloBinBin: Halogenated Waste(High BTU Incineration)Halo->HaloBinNonHaloBinBin: Flammable Solvents(Fuel Blending)NonHalo->NonHaloBinAqBinBin: Aqueous Toxic(Wastewater Treatment)Aqueous->AqBinHaloBin->IncineratorScrubbed IncinerationNonHaloBin->Incinerator

Figure 1: Decision tree for the segregation and disposal of sulfonamide intermediates.

Part 7: Emergency Procedures

Spill Response (Solid)
  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use an N95 respirator.

  • Containment: Do not dry sweep (creates dust). Cover with wet paper towels to dampen.

  • Cleanup: Scoop dampened material into a waste jar. Wipe area with soap and water.[4][5]

Exposure First Aid[2]
  • Skin Contact: Wash with soap and water for 15 minutes. Sulfonamides can cause sensitization (allergic reaction) in some individuals.

  • Eye Contact: Flush with water for 15 minutes.[5] Seek medical attention if irritation persists.

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (40 CFR Part 261).[7] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Section 6.C, Management of Waste. Retrieved from [Link]

  • PubChem. Compound Summary: Sulfonamide Class Hazards. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. (29 CFR 1910.1200). Retrieved from [Link][1][2]

Navigating the Synthesis Landscape: A Guide to Safely Handling 4-Oxopiperidine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For the innovative researcher in drug development, the synthesis of novel compounds is a journey of precision and discovery. A crucial aspect of this journey is ensuring the safety of both the researcher and the integrity of the experiment. This guide provides essential, in-depth technical information for the safe handling of 4-oxopiperidine-1-sulfonamide, a compound of interest in medicinal chemistry. By understanding the "why" behind each procedural step, you can build a self-validating system of safety and experimental success.

Understanding the Hazard Profile: A Tale of Two Functional Groups

The potential hazards of 4-oxopiperidine-1-sulfonamide can be inferred from its constituent functional groups: the piperidine ring and the sulfonamide group.

  • The Piperidine Moiety: Piperidine and its derivatives are known to be irritants to the skin, eyes, and respiratory system[1][2]. In some cases, they can be harmful if ingested or absorbed through the skin[1]. The nitrogen atom in the ring can impart basic properties, which can contribute to its irritant nature. Exposure can lead to symptoms ranging from localized irritation to more systemic effects[1].

  • The Sulfonamide Group: Sulfonamide-type compounds, particularly as powders, can also cause skin and eye irritation[3][4]. Inhalation of dust can lead to respiratory tract irritation[2][3]. Some individuals may also develop allergic skin reactions (sensitization) to sulfonamides[3].

Therefore, a cautious approach is warranted, treating 4-oxopiperidine-1-sulfonamide as a substance that is likely to be a skin, eye, and respiratory irritant, and potentially harmful by ingestion or skin contact.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount to minimizing exposure. The following table outlines the recommended PPE for handling 4-oxopiperidine-1-sulfonamide, with explanations rooted in the compound's anticipated properties.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety gogglesProtects against splashes and airborne dust particles, which are likely to cause serious eye irritation[2][3][5].
Hand Protection Nitrile glovesProvides a barrier against skin contact. Given that piperidine derivatives can be absorbed through the skin, gloves are essential to prevent both local irritation and potential systemic effects[1][4].
Body Protection Laboratory coatPrevents contamination of personal clothing and skin with powders or splashes of solutions containing the compound[4].
Respiratory Protection N95 respirator or use of a chemical fume hoodRecommended when handling the solid compound to prevent inhalation of dust particles, which can cause respiratory tract irritation[2][3]. All weighing and transfers of the solid should ideally be performed in a fume hood or a ventilated balance enclosure.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is crucial for minimizing risk. The following diagram and procedural steps outline a safe handling process from receipt of the compound to its temporary storage.

cluster_receiving Receiving and Storage cluster_handling Handling (in Chemical Fume Hood) cluster_cleanup Cleanup and Waste Disposal receiving Receiving: - Inspect container for damage. - Verify label. storage Storage: - Tightly sealed container. - Cool, dry, well-ventilated area. - Away from incompatible materials. receiving->storage Store immediately don_ppe Don appropriate PPE storage->don_ppe Prepare for use weighing Weighing: - Use a tared, sealed container. - Minimize dust generation. don_ppe->weighing dissolution Dissolution: - Add solid to solvent slowly. - Gentle agitation. weighing->dissolution reaction Reaction Setup: - Use appropriate glassware. - Ensure proper ventilation. dissolution->reaction decontamination Decontamination: - Clean work surfaces. - Decontaminate glassware. reaction->decontamination Post-reaction waste_segregation Waste Segregation: - Solid waste. - Liquid waste (halogenated/non-halogenated). decontamination->waste_segregation waste_labeling Waste Labeling: - Clearly label waste containers. waste_segregation->waste_labeling waste_storage Temporary Waste Storage: - Designated satellite accumulation area. waste_labeling->waste_storage

Caption: Workflow for the safe handling of 4-oxopiperidine-1-sulfonamide.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the label correctly identifies the contents as 4-oxopiperidine-1-sulfonamide.

2. Storage:

  • Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area[3][4].

  • Keep it away from incompatible materials such as strong oxidizing agents[3][4].

3. Handling (to be performed in a chemical fume hood):

  • Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.

  • When weighing the solid, do so in a tared, sealed container to minimize the generation of dust.

  • If preparing a solution, add the solid 4-oxopiperidine-1-sulfonamide to the solvent slowly with gentle agitation to avoid splashing.

  • Conduct all subsequent steps of your experiment within the fume hood.

4. In Case of a Spill:

  • For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal[1].

  • Clean the spill area with an appropriate solvent and decontaminate the surface.

  • For a larger spill, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Responsible Stewardship of Chemical Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste containing 4-oxopiperidine-1-sulfonamide should be treated as hazardous waste.

1. Waste Segregation:

  • Solid Waste: Collect any unused 4-oxopiperidine-1-sulfonamide, contaminated filter paper, and other solid materials in a designated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect liquid waste containing 4-oxopiperidine-1-sulfonamide in a separate, compatible, and clearly labeled hazardous waste container.

    • It is good practice to segregate halogenated and non-halogenated solvent waste streams to facilitate proper disposal by your institution's environmental health and safety (EHS) office.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the designated solid hazardous waste stream.

2. Waste Container Labeling:

  • Clearly label all waste containers with "Hazardous Waste" and list the chemical constituents, including "4-oxopiperidine-1-sulfonamide" and any solvents.

3. Temporary Storage:

  • Store waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.

4. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office. They will ensure that the waste is disposed of in compliance with all local, state, and federal regulations, which typically involves incineration by a licensed waste management facility[6].

By adhering to these guidelines, you can confidently and safely incorporate 4-oxopiperidine-1-sulfonamide into your research, fostering a culture of safety and scientific excellence within your laboratory.

References

  • Covetrus. (2015, November 20). SulfaMed-G Soluble Powder (Sulfadimethoxine Soluble Powder) Safety Data Sheet. Retrieved from [Link]

  • Agilent. (2023, August 25). Sulfa Drug LC - MS Checkout Mix, Part Number 59987-20033 - SAFETY DATA SHEET. Retrieved from [Link]

  • BioMedical Waste Solutions. (2023, December 1). Laboratory Waste Disposal Quick Guide. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • University of Reading. (2021, July 20). TS_LR 401 The Disposal of Laboratory Waste. Retrieved from [Link]

  • API Fish Care. (2018, December 6). Triple Sulfa Powder Medication Safety Data Sheet. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • National Institutes of Health. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Retrieved from [Link]

  • ResearchGate. Toxicity effects of piperidine alkaloids. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2016, February 5). Piperidine: Human health tier II assessment. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Piperidine Safety Data Sheet. Retrieved from [Link]

  • Google Patents. US7772403B2 - Process to prepare sulfonyl chloride derivatives.
  • National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

  • Wikipedia. Piperidine. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.